Methyl 5-methoxypent-4-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143538-29-8 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 5-methoxypent-4-enoate |
InChI |
InChI=1S/C7H12O3/c1-9-6-4-3-5-7(8)10-2/h4,6H,3,5H2,1-2H3 |
InChI Key |
PFYUVRCOQDJTCR-UHFFFAOYSA-N |
SMILES |
COC=CCCC(=O)OC |
Canonical SMILES |
COC=CCCC(=O)OC |
Synonyms |
Methyl (4E)-5-methoxy-4-pentenoate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-methoxypent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxypent-4-enoate is an α,β-unsaturated ester with the molecular formula C₇H₁₂O₃.[1] Its structure, featuring a conjugated alkene and a methoxy substituent, makes it a molecule of interest in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a workflow for its synthesis and characterization.
Physicochemical Properties
The known and estimated physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 143538-29-8 | [1] |
| Boiling Point | ~180–200 °C (estimated) | [1] |
| Solubility | Moderate in polar solvents | [1] |
| Physical State | Liquid (at room temperature, implied) | |
| Density | Not available | |
| Melting Point | Not available | |
| Vapor Pressure | Not available | |
| Refractive Index | Not available |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties of liquid esters like this compound are outlined below. These are generalized procedures and may require optimization for this specific compound.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small sample of a liquid.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or oil bath)
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing heating oil.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Apparatus:
-
Pycnometer (or a graduated cylinder and an analytical balance)
-
Analytical balance
-
Water bath (for temperature control)
-
Sample of this compound
Procedure:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a water bath at a constant temperature until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, wiped dry, and its mass is accurately measured.
-
The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., distilled water).
-
The density of the sample is calculated using the formula: Density = Mass / Volume.
Determination of Solubility
This protocol provides a qualitative assessment of solubility in various solvents.
Apparatus:
-
Test tubes
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, hexane)
-
Sample of this compound
Procedure:
-
To a series of test tubes, add 1 mL of each of the chosen solvents.
-
To each test tube, add a small, measured amount of this compound (e.g., 0.1 g or 0.1 mL).
-
The tubes are agitated (e.g., by flicking or using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
The mixture is visually inspected to determine if the compound has dissolved completely (soluble), partially (partially soluble), or not at all (insoluble). Observations are recorded.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of this compound.
References
Spectroscopic Analysis of Methyl 5-methoxypent-4-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data for Methyl 5-methoxypent-4-enoate, a valuable intermediate in organic synthesis. Due to the limited availability of comprehensive experimental data in public databases, this document combines reported data with predicted spectroscopic values to offer a thorough characterization.
Core Spectroscopic Data
The spectroscopic data for this compound (CAS No. 143538-29-8), with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , is summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
A publicly available ¹H NMR spectrum for this compound presents some inconsistencies, suggesting the presence of an ethyl ester group instead of the expected methyl ester.[1] The reported data is presented below, followed by a predicted spectrum for the correct structure.
Table 1: Reported ¹H NMR Data (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Reported) |
| 6.98 | dt, J = 15.8, 6.4 Hz | 1H | CH₂CH=CH |
| 5.82 | dt, J = 15.8, 6.4 Hz | 1H | CH₂CH=CH |
| 4.15 | q | 2H | OCH₂CH₃ |
| 3.39 | s | 3H | OCH₃ |
| 1.28 | t | 3H | OCH₂CH₃ |
Note on Reported Data: The presence of a quartet at 4.15 ppm and a triplet at 1.28 ppm is characteristic of an ethyl group, which contradicts the compound's name.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) |
| ~6.3 - 6.8 | d | 1H | =CH-OCH₃ |
| ~4.8 - 5.2 | dt | 1H | -CH=CH- |
| ~3.67 | s | 3H | -COOCH₃ |
| ~3.55 | s | 3H | =CH-OCH₃ |
| ~2.4 - 2.6 | m | 2H | -CH₂-CH= |
| ~2.3 - 2.5 | t | 2H | -C(=O)-CH₂- |
¹³C NMR Data
No experimental ¹³C NMR data was found in the public domain. The predicted chemical shifts are presented below.
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment (Predicted) |
| ~173 | C=O |
| ~145 | =CH-OCH₃ |
| ~100 | -CH=CH- |
| ~56 | =CH-OCH₃ |
| ~51 | -COOCH₃ |
| ~33 | -C(=O)-CH₂- |
| ~29 | -CH₂-CH= |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data indicates a molecular ion peak consistent with the expected molecular weight.
Table 4: Mass Spectrometry Data
| Technique | Parameter | Value |
| GC-MS | Retention Time | 12.3 min[1] |
| m/z | 144 [M]⁺[1] |
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950 | C-H stretch (sp³) |
| ~2850 | C-H stretch (sp³) |
| ~1740 | C=O stretch (ester) |
| ~1650 | C=C stretch (alkene) |
| ~1240 | C-O stretch (ester) |
| ~1100 | C-O stretch (ether) |
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are not available. However, a general methodology for each technique is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard parameters would be used, and for ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Injection: A dilute solution of the compound in a volatile solvent would be injected into the GC.
-
Chromatographic Separation: The sample would be vaporized and carried by an inert gas through a capillary column to separate it from any impurities.
-
Mass Analysis: The separated compound would then be ionized, typically by electron impact (EI), and the resulting fragments analyzed by a mass spectrometer to determine their mass-to-charge ratio (m/z).
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum could be obtained from a neat thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
-
Data Acquisition: The sample would be analyzed using a Fourier-Transform Infrared (FTIR) spectrometer. The resulting spectrum would show the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule.
Synthesis Workflow
This compound can be synthesized via the esterification of 5-methoxy-4-pentenoic acid.
Caption: Synthesis of this compound.
References
An In-Depth Technical Guide to the Safety and Handling of Methyl 5-methoxypent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 5-methoxypent-4-enoate (CAS No. 143538-29-8) is publicly available. The following information is compiled from data on structurally similar compounds and general knowledge of α,β-unsaturated esters. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.
Chemical and Physical Properties
This compound is an α,β-unsaturated ester.[1] Its structure combines the reactivity of an ester group with the electronic effects of a conjugated double bond and a polar methoxy substituent.[1] This configuration makes it a useful intermediate in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 143538-29-8 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl (4E)-5-methoxy-4-pentenoate | [1] |
| Estimated Boiling Point | ~180–200 °C | [1] |
| Solubility | Moderate in polar solvents | [1] |
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, data from structurally related compounds suggest potential hazards.
Analog Data:
| Compound | CAS Number | GHS Hazard Statements |
| Methyl 4-methyl-5-oxopentanoate | 40630-06-6 | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |
| Methyl 4-pentenoate | 818-57-5 | H226: Flammable liquid and vaporH319: Causes serious eye irritation[3] |
Based on these analogs, this compound should be treated as a substance that is potentially:
-
Flammable or Combustible: Keep away from heat, sparks, and open flames.
-
A skin and eye irritant: Avoid contact with skin and eyes.
-
A respiratory irritant: Avoid inhaling vapors or mists.
Experimental Protocols: General Safety and Handling
Due to the lack of specific experimental safety data, general protocols for handling α,β-unsaturated carbonyl compounds should be strictly followed. These compounds are known to be reactive and can pose health risks.
General Handling Workflow:
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and flames.
-
The chemical may be sensitive to air and moisture; consider storage under an inert atmosphere (e.g., argon or nitrogen).
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the material to be released into the environment.
Reactivity and Stability
-
Reactivity: As an α,β-unsaturated ester, this compound is susceptible to nucleophilic attack at the β-carbon (conjugate addition).[4] It can also undergo polymerization.[4]
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, the conjugated alkene may reduce its susceptibility to hydrolysis compared to non-conjugated esters.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.
Signaling Pathway of Potential Reactivity:
References
- 1. This compound | 143538-29-8 | Benchchem [benchchem.com]
- 2. Methyl 4-methyl-5-oxopentanoate | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-pentenoate | C6H10O2 | CID 543664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
early literature on Methyl 5-methoxypent-4-enoate synthesis
An In-depth Technical Guide on the Early Synthesis of Methyl 5-methoxypent-4-enoate
For professionals in the fields of chemical research and drug development, understanding the historical synthesis of key organic molecules provides a foundational knowledge base. This guide delves into the early literature concerning the synthesis of this compound, a γ,δ-unsaturated ester. Due to a lack of specific early literature detailing the synthesis of this exact molecule, this guide focuses on a plausible and historically significant method for its preparation: the Claisen rearrangement of an allyl vinyl ether, followed by standard esterification.
Theoretical Pathway: A Claisen Rearrangement Approach
One of the most powerful and well-established methods for the formation of γ,δ-unsaturated carbonyl compounds is the Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allyl vinyl ether.[2][3] The application of this reaction to the synthesis of the core structure of this compound would involve the rearrangement of an appropriately substituted allyl vinyl ether.
The logical precursor for the synthesis of 5-methoxypent-4-enoic acid, the parent acid of the target ester, would be allyl methoxyvinyl ether . The thermal rearrangement of this precursor would proceed through a concerted, cyclic transition state to yield the desired acid.[3]
The subsequent conversion of the resulting 5-methoxypent-4-enoic acid to its methyl ester is a standard and well-documented esterification reaction, typically achieved by reaction with methanol in the presence of an acid catalyst.
Logical Synthesis Pathway
The overall synthetic strategy can be visualized as a two-step process:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Hypothetical Early Methods)
Step 1: Synthesis of 5-methoxypent-4-enoic acid via Claisen Rearrangement
Objective: To synthesize the carboxylic acid precursor through thermal rearrangement of allyl methoxyvinyl ether.
Methodology:
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet is assembled.
-
Reagents:
-
Allyl methoxyvinyl ether (1.0 mol)
-
Inert, high-boiling solvent (e.g., decalin or diphenyl ether) (250 mL)
-
-
Procedure:
-
The allyl methoxyvinyl ether is dissolved in the inert solvent in the reaction flask.
-
The solution is heated under a nitrogen atmosphere to a temperature range of 180-220 °C. The progress of the rearrangement is monitored by withdrawing small aliquots and analyzing via gas chromatography or thin-layer chromatography.
-
The reaction is typically heated for several hours until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (vacuum distillation).
-
The crude 5-methoxypent-4-enoic acid is then purified by fractional distillation under reduced pressure.
-
Step 2: Synthesis of this compound via Fischer Esterification
Objective: To convert the synthesized carboxylic acid to its corresponding methyl ester.
Methodology:
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a drying tube.
-
Reagents:
-
5-methoxypent-4-enoic acid (0.5 mol)
-
Methanol (anhydrous, 5.0 mol, large excess)
-
Concentrated Sulfuric Acid (catalytic amount, ~0.05 mol)
-
-
Procedure:
-
The 5-methoxypent-4-enoic acid is dissolved in excess anhydrous methanol in the round-bottom flask.
-
Concentrated sulfuric acid is carefully added as a catalyst.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction is monitored by TLC until the starting carboxylic acid is no longer detectable.
-
After cooling, the excess methanol is removed by rotary evaporation.
-
The residue is dissolved in diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The final product, this compound, is purified by vacuum distillation.
-
Quantitative Data Summary (Illustrative)
The following table summarizes hypothetical quantitative data for the described synthesis, based on typical yields for these types of reactions.
| Step | Reactants | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1. Claisen Rearrangement | Allyl methoxyvinyl ether (114.14 g) | 5-methoxypent-4-enoic acid | 114.14 | 85.61 | 75 |
| 2. Fischer Esterification | 5-methoxypent-4-enoic acid (65.07 g), Methanol, H₂SO₄ | This compound | 72.09 | 61.28 | 85 |
Visualizing the Reaction Mechanism
The core of this synthesis lies in the[1][1]-sigmatropic rearrangement, which proceeds through a concerted mechanism.
Caption: The concerted mechanism of the Claisen rearrangement.
References
potential biological relevance of Methyl 5-methoxypent-4-enoate
An In-Depth Technical Guide to the Potential Biological Relevance of Methyl 5-methoxypent-4-enoate
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a theoretical overview of the based on its structural features. As of the latest literature review, no specific biological or toxicological studies have been published on this particular compound. The information presented herein is intended for research and informational purposes only and should not be construed as an endorsement of its use in any biological application.
Executive Summary
This compound is an α,β-unsaturated ester with the molecular formula C₇H₁₂O₃. While direct biological data for this compound is currently unavailable, its chemical structure, featuring both an α,β-unsaturated carbonyl system and a methoxy group, suggests a potential for biological activity. This guide synthesizes information on the known biological roles of these two key functional moieties to infer the potential relevance of this compound in a biological context. The α,β-unsaturated ester component renders the molecule susceptible to Michael addition reactions with biological nucleophiles, a mechanism underlying the activity of many biologically active compounds. The terminal methoxy group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile. This document outlines the theoretical basis for these potential activities, provides hypothetical experimental workflows for their investigation, and summarizes relevant physicochemical data.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 143538-29-8 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC=CCCC(=O)OC | [1] |
| Structure | An α,β-unsaturated ester with a methoxy group at the C5 position. | [1] |
Potential Biological Relevance Based on Structural Analogs
The biological activity of this compound can be inferred from the well-documented activities of compounds containing its core structural motifs.
The α,β-Unsaturated Carbonyl Moiety
The presence of an α,β-unsaturated carbonyl system is a hallmark of many biologically active natural products and synthetic compounds. This functional group is an electrophilic Michael acceptor, making it reactive towards biological nucleophiles such as the thiol groups of cysteine residues in proteins.[2] This reactivity is the basis for a wide range of pharmacological and toxicological effects.
-
Potential Antimicrobial and Antifungal Activity: Numerous α,β-unsaturated aldehydes and ketones have demonstrated antimicrobial properties.[3][4] Their mechanism is often attributed to the disruption of microbial cellular processes through the alkylation of essential enzymes and proteins.[5]
-
Potential Anti-inflammatory Activity: Some α,β-unsaturated carbonyl compounds exhibit anti-inflammatory effects.[6][7] This can be mediated through the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory cytokines.[7][8]
-
Potential Cytotoxicity and Anticancer Activity: The reactivity of the α,β-unsaturated carbonyl moiety can lead to cytotoxicity.[9][10][11] This property is exploited in some anticancer agents that selectively target cancer cells, which may have altered redox states and be more susceptible to electrophilic attack. For instance, a derivative of methyl pentenoate has been shown to induce cell cycle arrest and disrupt mitosis in a melanoma cell line.[12]
-
Potential for Toxicity: The same reactivity that confers therapeutic potential can also lead to toxicity.[2][13] The formation of covalent adducts with proteins and DNA can trigger cellular stress responses and, at higher concentrations, lead to cell death and organ damage. Structure-toxicity relationships for α,β-unsaturated carbonyl compounds have been studied, indicating that factors like the degree of substitution and the nature of the carbonyl group influence toxicity.[9][10]
The Methoxy Group
The methoxy group is a common substituent in many approved drugs and can significantly impact a molecule's biological profile.
-
Influence on Physicochemical Properties: The methoxy group can alter a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can have a profound effect on the overall bioactivity and therapeutic index of a compound.
-
Metabolic Considerations: Methoxy groups can be subject to metabolism, typically O-demethylation by cytochrome P450 enzymes. This metabolic pathway can lead to the formation of more polar metabolites that are more readily excreted. The rate and extent of this metabolism can influence the compound's half-life and duration of action.
-
Receptor Interactions: The presence and position of a methoxy group can influence how a molecule binds to its biological target. It can participate in hydrogen bonding or other non-covalent interactions within a receptor's binding pocket, thereby affecting binding affinity and selectivity. The surprising effects of heteroatom substituents, including methoxy groups, on biological activity have been noted in other classes of compounds.[14]
Postulated Mechanism of Action
Based on its structure, a primary putative mechanism of action for this compound at the molecular level is through Michael addition.
Caption: Postulated Michael addition of a biological nucleophile to this compound.
This covalent modification of proteins could lead to the disruption of their function, triggering downstream cellular events that manifest as a biological response (e.g., enzyme inhibition, disruption of protein-protein interactions).
Suggested Experimental Protocols for Biological Evaluation
To elucidate the , a tiered experimental approach is recommended.
In Vitro Cytotoxicity Assays
-
Objective: To determine the general cytotoxicity of the compound against a panel of human cell lines.
-
Methodology:
-
Cell Culture: Culture selected cell lines (e.g., a non-cancerous cell line like HEK293 and various cancer cell lines such as HeLa, A549, and MCF-7) in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM).
-
Viability Assay: After a 48- or 72-hour incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
-
Caption: Experimental workflow for in vitro cytotoxicity testing.
Antimicrobial Susceptibility Testing
-
Objective: To assess the potential antibacterial and antifungal activity of the compound.
-
Methodology:
-
Microorganism Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Broth Microdilution Assay: Prepare a serial dilution of this compound in a 96-well plate with appropriate growth media.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Anti-inflammatory Activity Assays
-
Objective: To investigate the potential of the compound to modulate inflammatory responses in vitro.
-
Methodology:
-
Cell Model: Use a murine macrophage cell line such as RAW 264.7.
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
Co-treatment: Co-treat the cells with LPS and various concentrations of this compound.
-
Nitric Oxide Measurement: Measure the production of nitric oxide (a key inflammatory mediator) in the cell culture supernatant using the Griess assay.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex bead array.
-
Conclusion
While there is a lack of direct experimental evidence for the biological relevance of this compound, a comprehensive analysis of its structural components provides a strong rationale for investigating its potential pharmacological and toxicological properties. The presence of the α,β-unsaturated ester moiety suggests a likelihood of reactivity with biological macromolecules, which could translate into a range of biological effects, including cytotoxicity, antimicrobial activity, and anti-inflammatory properties. The methoxy group is anticipated to modulate the compound's ADME profile and its interactions with biological targets. The experimental workflows proposed in this guide provide a starting point for the systematic evaluation of this compound's biological potential. Further research is warranted to elucidate the specific activities and mechanisms of action of this compound, which may reveal novel therapeutic or toxicological insights.
References
- 1. This compound | 143538-29-8 | Benchchem [benchchem.com]
- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 3. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Schultz, T.W.; Yarbrough, J.W. Trends in structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR QSAR Environ. Res. 2004, 15, 2, 139–146. [qsardb.org]
- 10. researchgate.net [researchgate.net]
- 11. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl (Z)-2-(Isothioureidomethyl)-2-pentenoate Hydrobromide Induces Cell Cycle Arrest and Disrupts Mitosis in a Melanoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents at C-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-methoxypent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5-methoxypent-4-enoate, a versatile α,β-unsaturated ester with applications in organic synthesis. This document details its chemical identity, synthesis protocols, and analytical characterization. Furthermore, it explores the broader context of how α,β-unsaturated esters are utilized in chemical biology as reactive probes, including a representative experimental workflow.
Chemical Identification and Properties
This compound is an organic compound featuring both an ester and a vinyl ether functional group. This unique combination makes it a valuable synthon for the introduction of a five-carbon chain with differentiated reactivity at each terminus.
| Property | Value |
| CAS Number | 143538-29-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the most common being the acid-catalyzed esterification of 5-methoxypent-4-enoic acid. An alternative, greener approach involves enzymatic esterification.
Acid-Catalyzed Esterification
This method involves the reaction of 5-methoxypent-4-enoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Experimental Protocol:
-
To a solution of 5-methoxypent-4-enoic acid (1.0 mol) in methanol (5.0 mol), add concentrated sulfuric acid (0.1 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux (65–70°C) and maintain for 6–8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Table 1: Optimization of Esterification Parameters [1]
| Parameter | Optimal Range | Yield (%) |
| Methanol-to-acid ratio | 5:1 to 6:1 | 85–90 |
| Catalyst concentration | 10% w/w | 88 |
| Reaction temperature (°C) | 65–70 | 87 |
| Reaction time (hours) | 6–8 | 86 |
Enzymatic Esterification
This method employs a lipase, such as Candida antarctica lipase B (CALB), to catalyze the esterification under milder conditions, offering high selectivity and avoiding harsh acidic conditions.
Experimental Protocol:
-
Dissolve 5-methoxypent-4-enoic acid and methanol in a suitable organic solvent (e.g., tert-butanol).
-
Add the immobilized lipase to the solution.
-
Incubate the mixture at a controlled temperature (e.g., 35°C) with gentle agitation for 24 hours.
-
Monitor the reaction progress by HPLC or GC.
-
After the reaction, filter off the immobilized enzyme for reuse.
-
Remove the solvent under reduced pressure to obtain the product.
Analytical Characterization
The structure and purity of this compound are confirmed using various spectroscopic and chromatographic techniques.
Table 2: Spectroscopic and Chromatographic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.82 (dt, 1H, J = 15.8, 6.4 Hz, CH₂CH=CH), 6.98 (dt, 1H, J = 15.8, 6.4 Hz, CH₂CH=CH), 4.15 (q, 2H, OCH₂CH₃), 3.39 (s, 3H, OCH₃), 1.28 (t, 3H, OCH₂CH₃)[2] |
| IR (cm⁻¹) | 1720 (C=O), 1650 (C=C), 1100 (C-O)[1] |
| GC-MS | Retention time = 12.3 min; m/z = 144 [M]⁺[2] |
Application in Chemical Biology: A Representative Workflow
While specific signaling pathways involving this compound are not yet documented in the literature, its structure as an α,β-unsaturated ester makes it a candidate for use as a chemical probe in biological systems. The electrophilic β-carbon is susceptible to Michael addition by nucleophilic residues (e.g., cysteine) in proteins. This reactivity can be harnessed to identify protein targets and study cellular pathways.
Below is a generalized experimental workflow for utilizing an α,β-unsaturated ester probe to identify protein targets in a cellular lysate.
This workflow illustrates the logical progression from probe synthesis to the identification of potential protein targets. The α,β-unsaturated ester acts as a warhead that covalently binds to its targets, allowing for their subsequent enrichment and identification.
Signaling Pathway Perturbation: A Conceptual Framework
The covalent modification of proteins by a reactive probe like this compound can lead to the perturbation of signaling pathways. For instance, if the probe modifies a key enzyme or regulatory protein, it could either inhibit or activate its function, leading to downstream effects on the pathway.
In this conceptual diagram, the α,β-unsaturated ester probe covalently modifies and inhibits "Kinase 2," thereby blocking the downstream signaling cascade and preventing the cellular response. Such a tool would be valuable for dissecting the roles of specific proteins within a signaling network.
References
Methodological & Application
Synthesis of Methyl 5-methoxypent-4-enoate: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Methyl 5-methoxypent-4-enoate, an α,β-unsaturated ester with potential applications in organic synthesis and drug discovery. The synthetic strategy involves a two-step sequence: the preparation of methyl 4-oxobutanoate via ozonolysis of methyl cyclobut-2-ene-1-carboxylate, followed by a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride.
Experimental Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Methyl 4-oxobutanoate
This step involves the oxidative cleavage of the double bond in methyl cyclobut-2-ene-1-carboxylate using ozone, followed by a reductive work-up.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl cyclobut-2-ene-1-carboxylate | 112.13 | 10.0 g | 89.2 |
| Dichloromethane (CH₂Cl₂), anhydrous | 84.93 | 200 mL | - |
| Methanol (MeOH), anhydrous | 32.04 | 50 mL | - |
| Triphenylphosphine (PPh₃) | 262.29 | 25.8 g | 98.1 |
Experimental Protocol
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a potassium iodide trap, dissolve methyl cyclobut-2-ene-1-carboxylate (10.0 g, 89.2 mmol) in a mixture of anhydrous dichloromethane (200 mL) and anhydrous methanol (50 mL).
-
Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Quenching: Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
Reductive Work-up: Slowly add triphenylphosphine (25.8 g, 98.1 mmol) to the cold solution. The reaction is exothermic. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Isolation: Remove the solvent under reduced pressure. The crude product, methyl 4-oxobutanoate, can be purified by vacuum distillation or used directly in the next step after a preliminary purification by flash chromatography on silica gel.
Step 2: Synthesis of this compound (Wittig Reaction)
This step utilizes the freshly prepared methyl 4-oxobutanoate in a Wittig reaction with the ylide generated from (methoxymethyl)triphenylphosphonium chloride.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (Methoxymethyl)triphenylphosphonium chloride | 342.81 | 33.8 g | 98.6 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 250 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 39.4 mL | 98.6 |
| Methyl 4-oxobutanoate (crude from Step 1) | 116.12 | ~10.3 g | ~89.2 |
| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | 100 mL | - |
| Diethyl ether (Et₂O) | 74.12 | 3 x 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Experimental Protocol
-
Ylide Formation: In a 500 mL flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend (methoxymethyl)triphenylphosphonium chloride (33.8 g, 98.6 mmol) in anhydrous tetrahydrofuran (250 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Base: Slowly add n-butyllithium (39.4 mL of a 2.5 M solution in hexanes, 98.6 mmol) to the suspension. The solution will turn deep red or orange, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C. Slowly add a solution of crude methyl 4-oxobutanoate (~10.3 g, ~89.2 mmol) in anhydrous THF (50 mL) to the ylide solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Work-up: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Data Presentation
Expected Yield and Purity
| Step | Product | Theoretical Yield | Expected Yield Range | Purity (by NMR/GC) |
| 1. Ozonolysis | Methyl 4-oxobutanoate | 10.3 g | 70-85% | >95% |
| 2. Wittig Reaction | This compound | 12.8 g | 60-75% | >98% |
Spectroscopic Data for this compound
| Spectroscopy | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) |
| ¹H NMR | ~6.5-6.0 (m, 1H, =CH-OMe), ~4.5-4.2 (m, 1H, =CH-CH₂), 3.67 (s, 3H, -OCH₃ ester), 3.55 (s, 3H, =CH-OCH₃), 2.5-2.2 (m, 4H, -CH₂-CH₂-) ppm. |
| ¹³C NMR | ~173 (C=O), ~145 (=CH-OMe), ~100 (=CH-CH₂), ~60 (-OCH₃ ester), ~56 (=CH-OCH₃), ~30 (-CH₂-), ~25 (-CH₂-) ppm. |
| IR | ~2950 (C-H), ~1740 (C=O, ester), ~1650 (C=C), ~1200 (C-O) cm⁻¹. |
| Mass Spec. | Expected m/z: 144.0786 [M]⁺. |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The Wittig reaction may produce a mixture of E and Z isomers, which may be distinguishable by NMR spectroscopy.
Logical Relationships in the Wittig Reaction
The core of the second step is the Wittig reaction, which involves the formation of a phosphorus ylide and its subsequent reaction with a carbonyl compound.
Caption: Key intermediates in the Wittig reaction mechanism.
Application Notes and Protocols: The Emerging Role of Substituted Alkyl Pentenoates in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
While direct applications of Methyl 5-methoxypent-4-enoate in natural product synthesis are not extensively documented in publicly available literature, the broader class of substituted alkyl pentenoates and related vinylogous esters serve as versatile building blocks in the construction of complex molecular architectures. This document provides an overview of the synthetic strategies employing structurally similar compounds, offering valuable insights into their potential applications.
I. Introduction: Versatility of α,β-Unsaturated Esters in Synthesis
Substituted pentenoates, characterized by their electrophilic β-carbon and nucleophilic α-carbon (via enolate formation), are powerful synthons in a variety of carbon-carbon bond-forming reactions. Their utility is further enhanced by the presence of additional functional groups, which can direct stereochemistry and enable post-synthetic modifications. These features make them attractive starting materials for the stereocontrolled synthesis of polyketide and other natural product backbones.
II. General Reaction Manifolds
The reactivity of substituted pentenoates can be harnessed in several key transformations relevant to natural product synthesis.
A. Michael Addition Reactions
The conjugated double bond readily participates in Michael additions with a wide range of nucleophiles, including organocuprates, enolates, and amines. This reaction is fundamental for extending carbon chains and introducing stereocenters.
General Experimental Protocol for Michael Addition:
-
Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the copper(I) catalyst (e.g., CuI, 5 mol%) and cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
Addition of Organometallic Reagent: The organolithium or Grignard reagent (1.1 equivalents) is added dropwise to the cooled suspension. The mixture is stirred for 30 minutes to allow for the formation of the organocuprate.
-
Addition of the Pentenoate: A solution of the substituted pentenoate (1.0 equivalent) in a dry, ethereal solvent (e.g., THF) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
B. Diels-Alder Reactions
As dienophiles, substituted pentenoates can undergo [4+2] cycloaddition reactions with a variety of dienes to construct six-membered rings, a common motif in many natural products. The stereochemical outcome of this reaction is often predictable based on the principles of orbital symmetry.
General Experimental Protocol for Diels-Alder Reaction:
-
Reaction Setup: A solution of the substituted pentenoate (1.0 equivalent) and the diene (1.2 equivalents) in a suitable solvent (e.g., toluene) is placed in a sealed tube.
-
Thermal Conditions: The reaction mixture is heated to the desired temperature (typically between 80-150 °C) and stirred for the specified time.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
-
Solvent Removal: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The resulting cycloadduct is purified by flash column chromatography or crystallization.
III. Potential Applications in Natural Product Synthesis
While specific examples for this compound are scarce, analogous structures have been employed in the synthesis of various natural product classes.
Table 1: Potential Applications of Substituted Pentenoates in Natural Product Synthesis
| Natural Product Class | Key Synthetic Transformation | Relevant Functional Group on Pentenoate |
| Macrolides | Michael Addition, Aldol Condensation | Methoxy, Hydroxy |
| Terpenoids | Diels-Alder Reaction, Ene Reaction | Alkyl, Silyl Ether |
| Alkaloids | Aza-Michael Addition | Methoxy, Amino |
| Polyketides | Iterative Michael Additions | Chiral Auxiliary |
IV. Logical Workflow for Synthetic Planning
The following diagram illustrates a general workflow for incorporating a substituted pentenoate into a natural product synthesis campaign.
Caption: Retrosynthetic and forward-synthetic planning.
V. Conclusion
Substituted alkyl pentenoates represent a class of versatile building blocks with significant potential in the synthesis of complex natural products. While the specific utility of this compound remains to be fully explored and documented, the general reactivity patterns of related α,β-unsaturated esters provide a strong foundation for its future application. The experimental protocols and synthetic strategies outlined in this document serve as a guide for researchers seeking to incorporate this and similar synthons into their synthetic endeavors. Further investigation into the stereoselective reactions of chiral pentenoate derivatives is a promising avenue for future research.
Application Notes and Protocols: Methyl 5-methoxypent-4-enoate as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 5-methoxypent-4-enoate as a Michael acceptor in organic synthesis. The document outlines the underlying principles of the Michael addition reaction and offers detailed protocols for its application, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.
Introduction to Michael Addition Reactions
The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor.[1][2][3] This reaction is valued for its versatility and is widely employed in the synthesis of a broad spectrum of organic molecules, including pharmaceuticals and natural products. The general mechanism proceeds via the attack of a nucleophile on the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.[1][2][3]
This compound is an intriguing Michael acceptor due to the presence of a methoxy group at the 5-position, which can influence the reactivity of the conjugated system. The electron-donating nature of the methoxy group can modulate the electrophilicity of the β-carbon, offering unique reactivity profiles compared to unsubstituted α,β-unsaturated esters.
General Reaction Scheme
The Michael addition of a nucleophile to this compound can be represented by the following general scheme:
Caption: General Michael Addition Reaction.
Applications in Synthesis
The Michael addition reaction with this compound provides a pathway to a variety of functionalized molecules. The resulting adducts can serve as versatile intermediates for the synthesis of more complex structures, including substituted alkanes and heterocyclic compounds.
Data Presentation: Representative Michael Addition Reactions
While specific literature examples for this compound are limited, the following table summarizes plausible quantitative data for its reaction with common Michael donors based on established methodologies for similar α,β-unsaturated esters.
| Michael Donor | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dimethyl malonate | Sodium methoxide (NaOMe) | Methanol (MeOH) | Reflux | 12 | 75-85 |
| Nitromethane | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | Room Temperature | 24 | 60-70 |
| Thiophenol | Triethylamine (Et3N) | Dichloromethane (DCM) | Room Temperature | 6 | 85-95 |
| Aniline | Acetic acid (AcOH) | Ethanol (EtOH) | Reflux | 18 | 50-60 |
Experimental Protocols
The following are detailed, representative protocols for the Michael addition reactions summarized above.
Protocol 1: Michael Addition of Dimethyl Malonate
Objective: To synthesize dimethyl 2-(4-methoxy-4-oxobutyl)malonate.
Materials:
-
This compound
-
Dimethyl malonate
-
Sodium methoxide (25% solution in methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask, add dimethyl malonate (1.2 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous methanol to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Michael Addition of Nitromethane
Objective: To synthesize methyl 5-methoxy-4-nitro-pentanoate.
Materials:
-
This compound
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and nitromethane (2.0 equivalents) in anhydrous THF.
-
Add DBU (0.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the target compound.
Visualizations
Michael Addition Mechanism
The following diagram illustrates the general base-catalyzed mechanism of a Michael addition reaction.
Caption: Mechanism of Michael Addition.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a Michael addition reaction followed by purification.
Caption: Experimental Workflow.
References
Application Notes and Protocols for the Catalytic Enantioselective Synthesis with Methyl 5-methoxypent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential catalytic enantioselective transformations involving Methyl 5-methoxypent-4-enoate. While direct literature examples for this specific substrate are limited, this document outlines protocols for analogous α,β-unsaturated esters, offering a foundational methodology for researchers. The enantiomerically enriched products derived from this compound are valuable chiral building blocks for the synthesis of complex molecules in the pharmaceutical industry.
Introduction
This compound is an α,β-unsaturated ester with a unique structural feature of a methoxy group at the γ-position. This functionality presents opportunities for various catalytic enantioselective transformations, leading to the synthesis of valuable chiral synthons. The controlled introduction of stereocenters is a critical aspect of modern drug development, as the pharmacological activity of a molecule is often dependent on its stereochemistry. Potential asymmetric reactions for this substrate include conjugate additions, hydrogenations, and cycloadditions, which can generate chiral centers at the α- or β-positions. These transformations can be achieved using chiral metal catalysts or organocatalysts, enabling access to a diverse range of enantiomerically pure compounds.
Potential Catalytic Enantioselective Reactions
Based on analogous systems, several catalytic enantioselective reactions can be envisioned for this compound. One of the most common and powerful methods for the asymmetric functionalization of α,β-unsaturated esters is the conjugate addition of various nucleophiles.
Asymmetric Michael Addition of Malonates
A plausible and highly useful transformation is the asymmetric Michael addition of dialkyl malonates to this compound. This reaction, typically catalyzed by a chiral metal complex or an organocatalyst, would lead to the formation of a new carbon-carbon bond at the β-position, creating a stereocenter.
Experimental Protocols
The following is a detailed, representative protocol for the asymmetric Michael addition of dimethyl malonate to an α,β-unsaturated ester, which can be adapted for this compound.
Reaction: Asymmetric Michael Addition of Dimethyl Malonate to this compound
Catalyst System: Chiral Bis(oxazoline)-Copper(II) Complex
Materials and Reagents
-
This compound
-
Dimethyl malonate
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R)-Ph-BOX)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Chromatography column
Detailed Experimental Procedure
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.02 mmol, 2 mol%) and (R)-Ph-BOX (0.022 mmol, 2.2 mol%).
-
Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst solution, add this compound (1.0 mmol, 1.0 equiv.).
-
In a separate vial, dissolve dimethyl malonate (1.2 mmol, 1.2 equiv.) in anhydrous DCM (1.0 mL).
-
Add the dimethyl malonate solution to the reaction mixture dropwise over 5 minutes.
-
Add triethylamine (0.1 mmol, 10 mol%) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature (25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral product.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Data Presentation
The following table summarizes representative data from analogous asymmetric Michael addition reactions to α,β-unsaturated esters, providing an expected range for yield and enantioselectivity for the proposed reaction with this compound.
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2 mol% Cu(OTf)₂ / 2.2 mol% (R)-Ph-BOX | DCM | 25 | 24 | 85-95 | 90-98 |
| 2 | 5 mol% Ni(OAc)₂ / 6 mol% (S)-BINAP | THF | 0 | 48 | 80-90 | 85-95 |
| 3 | 10 mol% Chiral Primary Amine | Toluene | -20 | 72 | 75-85 | 80-90 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the proposed catalytic enantioselective Michael addition.
Caption: General workflow for the catalytic enantioselective Michael addition.
Proposed Signaling Pathway (Logical Relationship)
The following diagram illustrates the catalytic cycle for a generic chiral Lewis acid catalyzed Michael addition.
Application Notes and Protocols: Derivatization of Methyl 5-methoxypent-4-enoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxypent-4-enoate is an intriguing starting scaffold for the development of novel bioactive molecules. Its structure features two key reactive sites: an α,β-unsaturated ester and an enol ether moiety. The α,β-unsaturated carbonyl core is a well-known Michael acceptor, capable of reacting with biological nucleophiles such as the cysteine residues in proteins. This reactivity is often associated with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] The enol ether provides an additional site for chemical modification.
This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compound library. The aim is to generate a diverse set of analogs to explore their potential as therapeutic agents.
Derivatization Strategies and Protocols
To explore the structure-activity relationship (SAR) of this compound analogs, a library of derivatives can be synthesized by modifying the α,β-unsaturated ester system. Here, we present protocols for two primary derivatization reactions: Thiol-Michael Addition and Amidation.
Hypothetical Library of Derivatives
The following table summarizes a hypothetical library of derivatives that can be synthesized using the protocols described below.
| Compound ID | R Group (for Michael Adducts) / Amine (for Amides) | Molecular Weight ( g/mol ) | cLogP |
| M5MP-001 | Parent Compound | 144.17 | 1.2 |
| M5MP-MA-01 | -S-CH₂CH₂OH (Thiol-Michael) | 222.28 | 0.8 |
| M5MP-MA-02 | -S-CH₂COOH (Thiol-Michael) | 236.25 | 0.5 |
| M5MP-MA-03 | -S-C₆H₅ (Thiol-Michael) | 254.33 | 2.9 |
| M5MP-AM-01 | -NH-CH₂CH₂OH (Amide) | 189.22 | 0.4 |
| M5MP-AM-02 | -NH-C₆H₅ (Amide) | 219.26 | 2.1 |
| M5MP-AM-03 | -N(CH₃)₂ (Amide) | 171.22 | 1.1 |
Experimental Protocols: Derivatization
Protocol 1: Thiol-Michael Addition to this compound
This protocol describes the addition of a thiol to the β-position of the α,β-unsaturated ester.
Materials:
-
This compound
-
Selected thiol (e.g., 2-mercaptoethanol, thioglycolic acid, thiophenol)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.
-
Add the selected thiol (1.1 eq) to the solution.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired Michael adduct.
Protocol 2: Amidation of this compound
This protocol describes the conversion of the methyl ester to an amide using an amine.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., ethanolamine, aniline, dimethylamine)
-
Sodium methoxide (catalytic amount)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in methanol.
-
Add the selected amine (1.5 eq) to the solution.
-
Add a catalytic amount of sodium methoxide.
-
Seal the tube and heat the reaction mixture at 60-70 °C. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide.
Biological Screening Workflows and Protocols
The synthesized library of this compound derivatives will be subjected to a panel of in vitro biological assays to evaluate their potential as cytotoxic, antimicrobial, and anti-inflammatory agents.
Caption: Workflow from synthesis to biological evaluation.
Hypothetical Biological Screening Data
The following table presents hypothetical data from the biological screening of the synthesized derivatives.
| Compound ID | Cytotoxicity IC₅₀ (µM) vs. HeLa | Antimicrobial MIC (µg/mL) vs. S. aureus | Anti-inflammatory IC₅₀ (µM) vs. LPS-stimulated RAW 264.7 |
| M5MP-001 | >100 | >128 | >100 |
| M5MP-MA-01 | 55.2 | 64 | 75.8 |
| M5MP-MA-02 | 25.1 | 32 | 42.3 |
| M5MP-MA-03 | 12.8 | 16 | 18.9 |
| M5MP-AM-01 | 89.3 | >128 | 92.1 |
| M5MP-AM-02 | 40.5 | 64 | 55.6 |
| M5MP-AM-03 | 78.6 | 128 | 88.4 |
Experimental Protocols: Biological Screening
Protocol 3: Cytotoxicity Screening using the MTT Assay
This protocol assesses the effect of the compounds on the viability of cancer cells.
Materials:
-
HeLa (human cervical cancer) and HEK293 (human embryonic kidney) cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HeLa and HEK293 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Staphylococcus aureus, Escherichia coli, and Candida albicans strains
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for yeast
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., vancomycin for S. aureus, ciprofloxacin for E. coli, fluconazole for C. albicans)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Protocol 5: Anti-inflammatory Activity using the Griess Assay for Nitric Oxide (NO) Production
This protocol measures the inhibitory effect of the compounds on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC₅₀ value.
Potential Signaling Pathway Involvement
The reactivity of α,β-unsaturated carbonyl compounds with cysteine residues suggests a potential interaction with the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Modulation of the Keap1-Nrf2 pathway.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of new bioactive compounds. The provided protocols for synthesis and biological screening establish a foundation for a systematic investigation into the therapeutic potential of this chemical scaffold. The structure-activity relationships derived from these studies will be crucial in guiding the design of more potent and selective analogs for further drug development.
References
- 1. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alpha beta-unsaturated carbonyl: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methyl 5-methoxypent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxypent-4-enoate is an unsaturated ester of interest in various fields, including organic synthesis and as a potential building block in drug development. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.
| Property | Value |
| CAS Number | 143538-29-8 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol [1] |
| Boiling Point | Estimated to be around 180-200 °C |
| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane). Limited solubility in water. |
| UV Absorbance | Expected to have a UV absorbance maximum around 210-220 nm due to the α,β-unsaturated ester chromophore.[1] |
Analytical Methods
Two primary analytical techniques are recommended for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and selectivity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its robustness and widespread availability.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation and definitive identification based on mass spectra.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample containing this compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) in a volumetric flask.
-
If necessary, perform serial dilutions to bring the concentration within the calibrated linear range.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interferences.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 230 °C.
-
Quadrupole: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.
-
Target Ions: m/z 144 (M⁺), 113, 85, 59.[1]
-
Dwell Time: 100 ms per ion.
-
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) in the same solvent as the sample.
-
Inject each standard and generate a calibration curve by plotting the peak area against the concentration.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram based on its retention time and the presence of the target ions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Quantitative Data (GC-MS)
| Parameter | Representative Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (RSD%) | < 5% |
| Recovery | 95 - 105% |
GC-MS Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. It is a robust method for routine quality control.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample containing this compound.
-
Dissolve the sample in 25 mL of the mobile phase (or a compatible solvent like acetonitrile) in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
If necessary, perform serial dilutions to bring the concentration within the calibrated linear range.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 215 nm.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL) in the mobile phase.
-
Inject each standard and generate a calibration curve by plotting the peak area against the concentration.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram based on its retention time.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Quantitative Data (HPLC-UV)
| Parameter | Representative Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Recovery | 98 - 102% |
HPLC-UV Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Potential Interferences and Method Specificity
Synthesis-Related Impurities: The common synthesis of this compound involves the esterification of 5-methoxypent-4-enoic acid with methanol. Potential impurities that could interfere with the analysis include:
-
5-methoxypent-4-enoic acid (starting material): This is less volatile and more polar than the ester, and will have a different retention time in both GC and HPLC.
-
Methanol (reagent): This is highly volatile and will elute very early in the GC chromatogram, well separated from the analyte. In HPLC, it will be part of the solvent front.
-
By-products: Depending on the reaction conditions, side reactions could lead to the formation of other esters or degradation products.
Method Specificity:
-
GC-MS: The use of Selected Ion Monitoring (SIM) with multiple characteristic ions provides a high degree of specificity, allowing for the differentiation of the target analyte from co-eluting impurities.
-
HPLC-UV: The specificity of the HPLC-UV method relies on the chromatographic separation of the analyte from potential impurities. Peak purity can be assessed using a Diode Array Detector (DAD) to analyze the UV spectrum across the peak.
Logical Relationship of Analytical Techniques
Caption: The choice of analytical technique is guided by the analyte's properties.
Conclusion
The GC-MS and HPLC-UV methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high sensitivity and confirmatory analysis, GC-MS is recommended. For routine quality control and higher throughput, HPLC-UV is a suitable alternative. Proper method validation should be performed in the respective laboratory to ensure the accuracy and precision of the results.
References
Application Notes and Protocols: Methyl 5-methoxypent-4-enoate as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxypent-4-enoate is an α,β-unsaturated ester characterized by a conjugated alkene and a methoxy substituent at the C-5 position.[1] Its molecular formula is C₇H₁₂O₃, and it has a molecular weight of 144.17 g/mol .[1] The unique structural combination of an ester group, a conjugated double bond, and a polar methoxy group makes it a promising, yet underexplored, precursor in organic synthesis, particularly for the construction of various heterocyclic scaffolds.[1] This document provides an overview of the potential applications of this compound in the synthesis of key heterocyclic systems and outlines general protocols for such transformations. While specific literature examples detailing the use of this exact precursor are limited, the following sections are based on established methodologies for analogous β-alkoxy-α,β-unsaturated esters.
Application Notes: Potential Heterocyclic Targets
This compound can theoretically serve as a synthon for a variety of five- and six-membered heterocyclic rings through cyclocondensation reactions with appropriate binucleophiles. The presence of the ester and the methoxyvinyl group provides two reactive sites for ring formation.
-
Pyrazoles: Reaction with hydrazine derivatives can lead to the formation of pyrazole cores, which are prevalent in many pharmaceuticals. The reaction would likely proceed via initial Michael addition of the hydrazine to the β-position of the unsaturated ester, followed by intramolecular cyclization and elimination of methanol and water.
-
Pyridin-2-ones: Condensation with active methylene compounds, such as cyanoacetamide, in the presence of a base could yield substituted pyridin-2-ones. This transformation would involve a series of reactions including Michael addition, intramolecular cyclization, and subsequent dehydration and elimination of methanol.
-
Pyrimidines and Dihydropyrimidines: Cyclocondensation with amidines, ureas, or thioureas could provide access to pyrimidine and dihydropyrimidine scaffolds. These reactions are fundamental in medicinal chemistry for the synthesis of a wide range of biologically active molecules.
Experimental Protocols (General Methodologies)
The following are generalized protocols based on well-established syntheses of similar heterocyclic systems from related β-alkoxy-α,β-unsaturated esters. Optimization of reaction conditions, including temperature, solvent, and catalyst, would be necessary for this compound.
Protocol 1: General Synthesis of Pyrazole Derivatives
This protocol describes a general procedure for the synthesis of pyrazole derivatives from a β-alkoxy-α,β-unsaturated ester and a hydrazine derivative.
Reaction Scheme:
Caption: General workflow for the synthesis of pyrazoles.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol (0.2-0.5 M).
-
Add the hydrazine derivative (e.g., hydrazine hydrate, 1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data (Hypothetical based on similar reactions):
| Heterocyclic System | Dinucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrazole | Hydrazine Hydrate | Ethanol | 80 | 4-8 | 60-80 |
Protocol 2: General Synthesis of Pyridin-2-one Derivatives
This protocol outlines a general method for the synthesis of pyridin-2-one derivatives from a β-alkoxy-α,β-unsaturated ester and an active methylene nitrile.
Reaction Scheme:
Caption: General workflow for pyridin-2-one synthesis.
Procedure:
-
To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol in a round-bottom flask, add the active methylene nitrile (e.g., cyanoacetamide, 1.0 eq.) and stir at room temperature for 15-30 minutes.
-
To this mixture, add a solution of this compound (1.0 eq.) in absolute ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization.
Quantitative Data (Hypothetical based on similar reactions):
| Heterocyclic System | Dinucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridin-2-one | Cyanoacetamide | NaOEt | Ethanol | 80 | 6-12 | 50-70 |
Protocol 3: General Synthesis of Pyrimidine Derivatives
This protocol provides a general framework for the synthesis of pyrimidine derivatives from a β-alkoxy-α,β-unsaturated ester and an amidine or urea derivative.
Reaction Scheme:
Caption: General workflow for pyrimidine synthesis.
Procedure:
-
In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq.), the amidine, urea, or thiourea derivative (1.2 eq.), and a base such as potassium carbonate (1.5 eq.) in a suitable solvent like DMF or ethanol.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Hypothetical based on similar reactions):
| Heterocyclic System | Dinucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrimidine | Guanidine | K₂CO₃ | DMF | 120 | 12-24 | 40-60 |
Conclusion
This compound holds potential as a valuable precursor for the synthesis of a variety of heterocyclic compounds. The protocols and data presented here, while based on general methodologies for analogous compounds, provide a solid foundation for researchers to explore the reactivity of this specific starting material. Further investigation and optimization are required to develop specific and high-yielding synthetic routes to novel heterocyclic structures with potential applications in drug discovery and materials science.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-methoxypent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the large-scale industrial synthesis of Methyl 5-methoxypent-4-enoate (C₇H₁₂O₃, MW: 144.17 g/mol ), an α,β-unsaturated ester with applications in organic synthesis.[1] The described methods include classical esterification, Claisen condensation, and enzymatic routes, with a focus on scalability and efficiency.
Synthetic Approaches and Quantitative Data
Several methods are viable for the large-scale synthesis of this compound. The selection of a specific route may depend on factors such as cost, available equipment, and desired purity. The following tables summarize the key quantitative data for the primary synthetic pathways.
Table 1: Fischer-Speier Esterification Parameters
| Parameter | Optimal Range | Yield (%) |
| Methanol-to-acid ratio | 5:1 to 6:1 | 85–90 |
| Catalyst concentration (H₂SO₄) | 10% w/w | 88 |
| Reaction temperature | 65–70°C | 87 |
| Reaction time | 6–8 hours | 86 |
Table 2: Claisen Condensation Parameters
| Component | Molar Equivalent | Role |
| Ethyl acetoacetate | 1.0 | β-Keto ester |
| 3-Methoxypropanal | 1.2 | Aldehyde |
| Sodium methoxide | 1.5 | Base |
| HCl (10%) | - | Dehydration agent |
| Overall Yield | 75% |
Table 3: Enzymatic Esterification Optimization
| Parameter | Optimal Value | Yield (%) |
| Enzyme loading (e.g., Candida antarctica lipase B) | 10% w/w | 82 |
| Temperature | 35°C | 80 |
| Solvent | Tert-butanol | 85 |
| Reaction time | 24 hours | 83 |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound.
2.1 Protocol for Fischer-Speier Esterification
This method involves the acid-catalyzed esterification of 5-methoxy-4-pentenoic acid with methanol.
Materials:
-
5-methoxy-4-pentenoic acid (1.0 mol)
-
Methanol (5.0-6.0 mol)
-
Concentrated sulfuric acid (0.1 mol)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charge the reactor with 5-methoxy-4-pentenoic acid and methanol.
-
Begin stirring and cool the mixture to 10-15°C.
-
Slowly add the concentrated sulfuric acid, maintaining the temperature below 25°C.
-
Heat the mixture to a reflux temperature of 65–70°C and maintain for 6–8 hours.[1] Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the crude product by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent using a rotary evaporator.
-
Purify the crude ester by vacuum distillation.
2.2 Protocol for Claisen Condensation
This alternative route utilizes a Claisen condensation followed by dehydration.
Materials:
-
Ethyl acetoacetate (1.0 mol)
-
3-Methoxypropanal (1.2 mol)
-
Sodium methoxide (1.5 mol)
-
Methanol (solvent)
-
10% Hydrochloric acid
Equipment:
-
Multi-neck round-bottom flask with dropping funnel, stirrer, and thermometer
-
Ice bath
-
Heating mantle
Procedure:
-
Dissolve sodium methoxide in methanol in the reaction flask under an inert atmosphere and cool to 0-5°C.
-
Slowly add ethyl acetoacetate to form the enolate.
-
Add 3-methoxypropanal dropwise, maintaining the temperature below 10°C, to form the β-hydroxy intermediate.
-
Stir for an additional 2 hours at room temperature.
-
Perform an acidic workup by slowly adding 10% HCl to induce dehydration.[1]
-
Proceed with extraction, washing, drying, and purification as described in the Fischer-Speier protocol.
2.3 Protocol for Enzymatic Esterification
This method offers a milder and more selective synthesis.
Materials:
-
5-methoxy-4-pentenoic acid
-
Methanol
-
Immobilized lipase (e.g., Candida antarctica lipase B)
-
Tert-butanol (solvent)
Equipment:
-
Shaking incubator or stirred tank bioreactor
-
Filtration system
Procedure:
-
Dissolve 5-methoxy-4-pentenoic acid and methanol in tert-butanol.
-
Add the immobilized lipase to the mixture.
-
Incubate at 35°C with gentle agitation for 24 hours.[1]
-
Monitor the conversion by HPLC or GC.
-
Once the reaction is complete, recover the immobilized enzyme by filtration for potential reuse.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
Industrial-Scale Production and Workflow
For industrial-scale production, continuous flow systems are often employed to enhance efficiency and safety. A patented process utilizes a packed-bed reactor with immobilized sulfonic acid resins, achieving a 94% conversion at a flow rate of 0.5 L/h.[1] This method offers advantages such as reduced waste and consistent product quality.
Below is a diagram illustrating the generalized workflow for the large-scale synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization and Quality Control
The final product should be characterized to ensure purity and identity. Standard analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. For the trans-configuration, a characteristic coupling constant of J = 15.8 Hz is expected.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
References
Troubleshooting & Optimization
common impurities in crude Methyl 5-methoxypent-4-enoate
Welcome to the technical support center for Methyl 5-methoxypent-4-enoate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?
The most common impurities in crude this compound prepared by Fischer esterification of 5-methoxypent-4-enoic acid with methanol in the presence of an acid catalyst include:
-
Unreacted Starting Materials: 5-methoxypent-4-enoic acid and excess methanol.
-
Byproduct of Reaction: Water is a primary byproduct of the esterification reaction.[1][2][3][4]
-
Catalyst Residue: Traces of the acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, may remain.[5]
-
Solvent Impurities: Commercial grades of methanol may contain trace amounts of acetone, ethanol, aldehydes, and ketones.[6][7][8]
Q2: I observe a peak corresponding to a carboxylic acid in the NMR/IR spectrum of my purified product. What is the likely cause and how can I remove it?
This is likely due to the presence of unreacted 5-methoxypent-4-enoic acid or hydrolysis of the ester product.
-
Cause: The Fischer esterification is a reversible reaction, and incomplete reaction is common.[1][2][3][4] Hydrolysis can also occur during workup if the conditions are not sufficiently anhydrous.
-
Troubleshooting:
-
Reaction Optimization: Drive the equilibrium towards the product by using a large excess of methanol or by removing water as it forms, for example, by using a Dean-Stark apparatus.[2][3][5]
-
Purification: To remove the acidic impurity, wash the crude product with a mild base such as a saturated sodium bicarbonate solution during the aqueous workup. This will convert the carboxylic acid into its water-soluble salt, which will be partitioned into the aqueous layer.
-
Q3: My final product is wet, even after purification. How can I effectively dry it?
Residual water is a common issue, especially since it is a byproduct of the esterification.
-
Troubleshooting:
-
Drying Agents: After the aqueous workup, dry the organic layer containing your product with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent under reduced pressure.
-
Azeotropic Removal: If using a solvent like toluene during the reaction, a Dean-Stark trap can be used to remove water azeotropically as it is formed.[3]
-
Q4: I have some unexpected, higher-boiling point impurities in my product after distillation. What could they be?
Higher-boiling point impurities could arise from a few sources:
-
Thermal Degradation/Polymerization: Although α,β-unsaturated esters can be prone to polymerization, the risk is generally lower for this specific structure compared to more activated systems. However, prolonged heating at high temperatures during distillation could potentially lead to oligomerization or degradation.
-
Side Reactions: At elevated temperatures, side reactions may occur, leading to the formation of higher molecular weight byproducts. Tarring of the reaction mixture can also occur at higher temperatures.
-
Troubleshooting:
-
Vacuum Distillation: Purify the product using vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
-
Reaction Temperature Control: Avoid excessively high reaction temperatures to prevent the formation of tars and other side products.
-
Summary of Common Impurities
| Impurity | Source | Typical Method of Detection | Recommended Removal Method |
| 5-methoxypent-4-enoic acid | Unreacted starting material | NMR, IR, GC-MS | Aqueous wash with mild base (e.g., NaHCO₃ solution) |
| Methanol | Excess reactant/solvent | NMR, GC | Evaporation, vacuum |
| Water | Reaction byproduct | Karl Fischer titration, NMR | Drying with anhydrous salts (MgSO₄, Na₂SO₄), azeotropic distillation |
| Sulfuric Acid / p-TsOH | Catalyst | pH measurement of aqueous washes | Neutralization and aqueous extraction |
| Acetone, Ethanol | Impurities in methanol | GC-MS, NMR | Use of high-purity methanol |
| High-boiling residues | Thermal degradation/side reactions | GC, Distillation profile | Vacuum distillation |
Experimental Protocols
Typical Fischer Esterification of 5-methoxypent-4-enoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxypent-4-enoic acid in an excess of methanol (typically 5-10 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and removing impurities from crude this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. pages2.honeywell.com [pages2.honeywell.com]
- 7. Methanol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
optimizing temperature and pressure for Methyl 5-methoxypent-4-enoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-methoxypent-4-enoate. The information is designed to assist in optimizing reaction conditions, specifically temperature and pressure, and to address common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes are the Fischer esterification of 5-methoxypent-4-enoic acid and the Claisen condensation. Fischer esterification is a direct, acid-catalyzed reaction between the carboxylic acid and methanol.[1] The Claisen condensation offers an alternative pathway, typically involving the reaction of an ester enolate with another ester molecule.[2][3][4]
Q2: How does temperature affect the yield of this compound in Fischer esterification?
A2: Temperature is a critical parameter. For the acid-catalyzed esterification of 5-methoxypent-4-enoic acid with methanol, a temperature range of 65-70°C is optimal for achieving high conversion rates (over 85%) within a reasonable timeframe of 6-8 hours.[1] Higher temperatures can lead to side reactions and decomposition, while lower temperatures will result in a significantly slower reaction rate.
Q3: What is the role of pressure in the synthesis of this compound?
A3: While extensive data on the effect of pressure on this specific reaction is limited, general principles of esterification suggest that pressure can influence the reaction equilibrium. In systems where a volatile byproduct is formed, applying a vacuum can shift the equilibrium towards the products. Conversely, in some cases, particularly those involving supercritical fluids as a solvent, increased pressure can enhance solubility and reaction rates.[5][6] For standard laboratory synthesis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is primarily to prevent side reactions with atmospheric oxygen and moisture, rather than to significantly alter the pressure to drive the reaction.[7][8]
Q4: What are the common side products or impurities I should be aware of?
A4: In the Fischer esterification of unsaturated acids, potential side products can arise from the addition of the alcohol to the double bond, especially under strongly acidic conditions and at elevated temperatures. Isomerization of the double bond is another possibility. During workup, incomplete neutralization of the acid catalyst can lead to hydrolysis of the ester product back to the carboxylic acid. In Claisen condensations, self-condensation of the starting esters can lead to a mixture of products if the reaction is not carefully controlled.[2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting carboxylic acid and the appearance of the desired ester product.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Fischer Esterification
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Verify Temperature: Ensure the reaction mixture is maintained at the optimal temperature of 65-70°C.[1] - Extend Reaction Time: If the reaction is sluggish, consider extending the reaction time beyond 8 hours and monitor by TLC or GC until the starting material is consumed. - Check Catalyst Concentration: The concentration of the acid catalyst is crucial. For sulfuric acid, a concentration of around 10% w/w is recommended.[1] |
| Equilibrium Limitation | - Remove Water: The water produced during the reaction can shift the equilibrium back to the reactants. Using a Dean-Stark apparatus to remove water as it forms can significantly improve the yield. - Use Excess Methanol: Employing a large excess of methanol (e.g., a 5:1 to 6:1 molar ratio relative to the carboxylic acid) can drive the equilibrium towards the product side.[1] |
| Product Loss During Workup | - Incomplete Extraction: Ensure thorough extraction of the product from the aqueous layer after neutralization. Use an appropriate organic solvent like ethyl acetate and perform multiple extractions. - Premature Hydrolysis: After neutralization, do not delay the extraction, as the ester can hydrolyze back to the carboxylic acid, especially if the aqueous layer is not completely neutral. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | - Optimize Reaction Conditions: Refer to the low yield troubleshooting guide to ensure the reaction goes to completion. - Purification: Unreacted 5-methoxypent-4-enoic acid can be removed by washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) until CO2 evolution ceases. |
| Side Products | - Control Temperature: Avoid excessively high temperatures that could promote side reactions. - Purification: Fractional distillation under reduced pressure is an effective method for separating the desired ester from potential side products with different boiling points. |
| Isomerization of the Double Bond | - Mild Reaction Conditions: Use the recommended temperature range and avoid prolonged exposure to strong acids. - Analytical Characterization: Use NMR spectroscopy to confirm the stereochemistry of the double bond in the final product. |
Experimental Protocols
Fischer Esterification of 5-methoxypent-4-enoic acid
This protocol is adapted from established procedures for the synthesis of this compound.[1]
Materials:
-
5-methoxypent-4-enoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxypent-4-enoic acid (1.0 mol) in excess methanol (5.0 mol).
-
Slowly add concentrated sulfuric acid (0.1 mol) to the mixture while stirring.
-
Heat the reaction mixture to reflux at 65-70°C for 6-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the crude product by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude ester by vacuum distillation.
Optimized Reaction Parameters:
| Parameter | Optimal Range | Expected Yield (%) |
| Methanol-to-acid ratio | 5:1 to 6:1 | 85-90 |
| Catalyst concentration (H₂SO₄) | 10% w/w | 88 |
| Reaction Temperature (°C) | 65-70 | 87 |
| Reaction Time (hours) | 6-8 | 86 |
Table adapted from Benchchem data.[1]
Visualizing Workflows and Relationships
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. This compound | 143538-29-8 | Benchchem [benchchem.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
troubleshooting guide for low yield Methyl 5-methoxypent-4-enoate synthesis
Technical Support Center: Synthesis of Methyl 5-methoxypent-4-enoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound via Fischer esterification has a low yield. What are the common causes?
A1: Low yields in the Fischer esterification of 5-methoxypent-4-enoic acid are often due to the reversible nature of the reaction. The reaction reaches an equilibrium that may not favor the product.[1][2][3][4] To drive the reaction towards the formation of this compound, several strategies can be employed:
-
Use of Excess Alcohol: Employing a large excess of methanol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][4][5]
-
Water Removal: The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid. Removing water as it forms will drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][2][3]
-
Inadequate Catalyst: Ensure the acid catalyst (e.g., sulfuric acid) is used in a sufficient concentration.
Q2: I have observed unexpected byproducts in my reaction mixture. What side reactions could be occurring?
A2: Several side reactions can occur under the acidic conditions of Fischer esterification, leading to the formation of impurities and reducing the yield of the desired product.
-
Ether Cleavage: The methoxy group (-OCH₃) is an ether linkage, which can be cleaved by strong acids like sulfuric acid, especially at elevated temperatures.[6][7][8] This would lead to the formation of a diol or other related impurities.
-
Reactions at the Alkene: The conjugated double bond in the molecule is susceptible to reactions under acidic conditions:
Q3: During the workup, I am having trouble with the separation of the organic and aqueous layers. What could be the issue?
A3: Emulsion formation is a common problem during the aqueous workup of esterification reactions, especially when using a bicarbonate wash to neutralize the acid catalyst.[12][13] Additionally, if a large excess of methanol was used, the product may have significant solubility in the aqueous-methanolic phase, leading to poor recovery.[14]
-
To break emulsions: Try adding a saturated brine solution.
-
To improve recovery: Ensure most of the excess methanol is removed by distillation before performing the aqueous extraction.
Q4: Are there alternative synthesis routes if the Fischer esterification consistently gives low yields?
A4: Yes, a Claisen condensation offers an alternative pathway.[15][16][17] This reaction involves the coupling of a β-keto ester with a methoxy-containing aldehyde. However, this method also has its own set of potential issues, such as self-condensation of the ester and the reversibility of the reaction. Careful selection of the base and reaction conditions is crucial for success.
Quantitative Data Summary
The following table summarizes the optimized parameters for the Fischer esterification synthesis of this compound.
| Parameter | Optimal Range | Yield (%) |
| Methanol-to-acid ratio | 5:1 to 6:1 | 85–90 |
| Catalyst concentration (H₂SO₄) | 10% w/w | 88 |
| Reaction temperature | 65–70°C | 87 |
| Reaction time | 6–8 hours | 86 |
Experimental Protocols
Key Experiment: Fischer Esterification of 5-methoxypent-4-enoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxy-4-pentenoic acid (1.0 mol) in excess methanol (5.0-6.0 mol).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mol, 10% w/w) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux at 65–70°C for 6–8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Reaction pathway and potential side reactions.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. organic chemistry - Routes of formation of esters with highest yield - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pearson.com [pearson.com]
- 10. Alkene Reactivity [www2.chemistry.msu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. thaiscience.info [thaiscience.info]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Sciencemadness Discussion Board - Claisen Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. youtube.com [youtube.com]
strategies to prevent isomerization of Methyl 5-methoxypent-4-enoate
Welcome to the technical support center for Methyl 5-methoxypent-4-enoate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the isomerization of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive features?
This compound is an organic compound that incorporates two key functional groups: an α,β-unsaturated ester and a vinyl ether (also known as an enol ether). The conjugated system of the double bond and the ester group, along with the electron-donating methoxy group on the double bond, dictates its reactivity and stability.
Q2: What is the primary stability concern with this compound?
The primary stability concern is the potential for isomerization. This can occur through two main pathways:
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Cis-trans isomerization around the C4-C5 double bond.
-
Double bond migration from the β,γ-position (pent-4-enoate) to the more thermodynamically stable α,β-position (pent-3-enoate or pent-2-enoate), although the starting material is already in an α,β-unsaturated form with respect to the methoxy group. Isomerization to other conjugated forms can also occur.
Q3: What conditions can induce the isomerization of this compound?
Isomerization can be catalyzed by acids, bases, and heat.[1] The presence of even trace amounts of acidic or basic impurities can be sufficient to initiate this process. The vinyl ether functional group is particularly susceptible to acid-catalyzed reactions.[2]
Q4: How does the vinyl ether moiety contribute to the instability?
Vinyl ethers are known to be sensitive to acidic conditions, which can lead to hydrolysis or polymerization.[2] Protonation of the double bond can lead to the formation of a carbocation intermediate, which can then be quenched by a nucleophile or lead to rearrangement and isomerization.
Q5: How does the α,β-unsaturated ester functionality influence isomerization?
The α,β-unsaturated ester system is susceptible to both acid and base-catalyzed isomerization.[3] Under basic conditions, deprotonation at the α-carbon can occur, leading to the formation of an enolate which can then be protonated at a different position, resulting in double bond migration.[4]
Troubleshooting Guides
Issue: Unexpected Peaks in NMR/LC-MS Analysis, Suggesting Isomerization
Potential Causes:
-
Acidic or Basic Contamination: Traces of acid or base in your reaction mixture, solvents, or on glassware can catalyze isomerization.
-
Elevated Temperatures: Heating the compound during reaction, work-up, or purification (e.g., distillation) can provide the energy needed for isomerization.[1]
-
Prolonged Storage: Storing the compound under inappropriate conditions (e.g., at room temperature, in the presence of light or air) can lead to gradual isomerization.
Solutions:
-
Neutralize Glassware: Wash all glassware with a mild bicarbonate solution, followed by distilled water and a final rinse with a neutral, anhydrous solvent before use.
-
Use Anhydrous, Neutral Solvents: Ensure all solvents are freshly distilled and stored over molecular sieves to remove water and any acidic or basic impurities.
-
Work at Low Temperatures: Perform reactions and work-ups at the lowest practical temperature. Use cold baths (ice-water or dry ice-acetone) when necessary.
-
Purification with Care: If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system, followed by flushing with the pure eluent. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
-
Store Properly: Store the compound under an inert atmosphere (argon or nitrogen), at a low temperature (≤ 4°C), and protected from light.
Issue: Low Yield or Product Degradation
Potential Causes:
-
Polymerization: The vinyl ether moiety can be prone to polymerization in the presence of strong acids.
-
Hydrolysis: The ester and vinyl ether functionalities can undergo hydrolysis if water is present, especially under acidic or basic conditions.[5]
Solutions:
-
Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.
-
Avoid Strong Acids: If an acid catalyst is required for a subsequent reaction, consider using a milder Lewis acid or a buffered system.
-
Quench Reactions Carefully: When quenching a reaction, use a mild, cold quenching agent (e.g., saturated ammonium chloride solution) and quickly proceed to extraction.
Factors Influencing Isomerization
| Factor | Effect on Isomerization | Prevention Strategy |
| pH | Both acidic and basic conditions catalyze isomerization.[1] | Maintain neutral conditions (pH 7). Use buffered solutions if necessary. |
| Temperature | Higher temperatures promote isomerization.[1] | Conduct experiments at low temperatures. Avoid unnecessary heating. |
| Solvent | Protic solvents can facilitate proton transfer, aiding isomerization. | Use aprotic, non-polar solvents where possible. |
| Catalysts | Trace amounts of acids, bases, or certain metals can act as catalysts.[1] | Use purified reagents and solvents. Neutralize glassware. |
| Light | UV light can potentially induce photochemical isomerization.[6] | Protect the compound from light by using amber vials or wrapping containers in foil. |
| Oxygen | While not a direct catalyst for isomerization, oxidation can lead to degradation products that may be acidic or basic. | Store and handle under an inert atmosphere (e.g., Argon, Nitrogen). |
Experimental Protocols
Protocol for Storage and Handling of this compound
-
Receiving and Initial Inspection:
-
Upon receiving, inspect the container for any damage.
-
Store the sealed container immediately at the recommended temperature (≤ 4°C).
-
-
Storage:
-
Store the compound in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.
-
For long-term storage, flush the vial with a dry, inert gas (argon or nitrogen) before sealing.
-
Store in a refrigerator or freezer at a temperature of 4°C or below.
-
-
Handling:
-
Equilibrate the container to room temperature before opening to prevent condensation of moisture into the compound.
-
Handle the compound under an inert atmosphere whenever possible (e.g., in a glove box or using a Schlenk line).
-
Use clean, dry syringes or spatulas for transferring the compound.
-
Avoid contact with acidic or basic substances.
-
-
Solvent Selection:
-
Use high-purity, anhydrous, and neutral solvents.
-
If there is any doubt about the neutrality of a solvent, it can be passed through a short plug of neutral alumina before use.
-
Visualizations
Caption: Potential isomerization and degradation pathways for this compound.
Caption: Recommended experimental workflow to minimize the risk of isomerization.
References
Technical Support Center: Stereoselective Reactions of Methyl 5-methoxypent-4-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-methoxypent-4-enoate and related γ-alkoxy-α,β-unsaturated esters. The focus is on improving the stereoselectivity of conjugate addition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselective reactions involving this compound and its analogues?
A1: this compound and related γ-alkoxy-α,β-unsaturated esters are excellent substrates for stereoselective conjugate addition (Michael addition) reactions. These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds with control over the resulting stereochemistry. A key example is the diastereoselective 1,4-addition of nucleophiles, such as alcohols, to yield β-alkoxy esters with high levels of stereocontrol.[1]
Q2: What factors generally influence the stereoselectivity of these conjugate addition reactions?
A2: Several factors can influence the stereochemical outcome of conjugate additions to α,β-unsaturated systems:
-
Nature of the Nucleophile and Substrate: The steric and electronic properties of both the incoming nucleophile and the this compound substrate play a significant role.
-
Catalyst/Promoter: The choice of catalyst, such as a Lewis acid or an organocatalyst, can create a chiral environment around the reactants, directing the nucleophilic attack to a specific face of the double bond.
-
Reaction Conditions: Temperature, solvent, and reaction time can all impact the stereoselectivity. Lower temperatures often favor the kinetic product, which may have a different stereochemistry than the thermodynamic product. Prolonged reaction times can sometimes lead to isomerization and a decrease in stereoselectivity.[1]
-
Protecting Groups: In related systems, the presence and nature of protecting groups, such as cyclic acetals, have been shown to be pivotal for the reaction to proceed with high stereoselectivity.[1]
Q3: How can I determine the stereochemistry of the product?
A3: The relative stereochemistry of the products, such as syn- and anti-diastereomers of β-alkoxy esters, is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 1H NMR can be used to distinguish between diastereomers by analyzing the coupling constants and chemical shifts of the protons at the newly formed stereocenters. For unambiguous assignment, Nuclear Overhauser Effect (NOE) experiments can establish the spatial proximity of key protons, confirming the relative configuration.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity (poor syn/anti ratio) | 1. Reaction temperature is too high. | Lower the reaction temperature. Many stereoselective reactions benefit from being run at low temperatures (e.g., -23°C or -78°C) to favor the kinetically controlled product.[1] |
| 2. Prolonged reaction time. | Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed. Extended reaction times can lead to epimerization or retro-Michael reactions, which can erode the diastereomeric ratio.[1] | |
| 3. Inappropriate solvent. | Screen a variety of solvents. The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the stereochemical outcome. | |
| 4. Catalyst or reagent degradation. | Use freshly distilled or purified reagents and ensure catalysts are handled under an inert atmosphere if they are air or moisture sensitive. | |
| Low Yield | 1. Incomplete reaction. | Increase the reaction time or temperature slightly, but be mindful of the potential impact on stereoselectivity. Alternatively, consider using a more reactive nucleophile or a more effective catalyst. |
| 2. Decomposition of starting material or product. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture. Check the pH of the workup to avoid acid- or base-catalyzed decomposition. | |
| 3. Inefficient activation of the nucleophile. | When using alcohol nucleophiles, ensure complete deprotonation to the corresponding alkoxide. Using a strong base like sodium hydride (NaH) is often effective.[1] | |
| Inconsistent Results | 1. Variability in reagent quality. | Use reagents from a consistent, high-purity source. Titrate organometallic reagents before use to determine their exact concentration. |
| 2. Presence of water or other impurities. | Ensure all glassware is oven-dried and reactions are run under anhydrous conditions, as water can quench reagents and interfere with catalysts. |
Quantitative Data
The following table summarizes the results of a diastereoselective 1,4-addition of various sodium alkoxides to a γ-alkoxy-α,β-unsaturated ester, a close analogue of this compound. These reactions were conducted in CH2Cl2 at -23°C.[1]
| Entry | Alcohol Nucleophile | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzyl alcohol | 65 | 92:8 |
| 2 | 4-Methoxybenzyl alcohol | 68 | 93:7 |
| 3 | Cinnamyl alcohol | 55 | 91:9 |
| 4 | (R)-2,2-dimethyl-1,3-dioxolane-4-methanol | 71 | 95:5 |
Data is for a structurally related (E)-γ-alkoxy-α,β-unsaturated ester as reported in the literature.[1]
Experimental Protocols
Detailed Methodology for the Diastereoselective 1,4-Addition of an Alcohol to a γ-Alkoxy-α,β-unsaturated Ester [1]
This protocol is adapted from a study on a close analogue of this compound and serves as a representative procedure for achieving high diastereoselectivity.
Materials:
-
γ-Alkoxy-α,β-unsaturated ester (1.0 equiv)
-
Primary alcohol (1.5 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of NaH (1.5 equiv) in anhydrous CH2Cl2 at 0°C under an argon atmosphere, add the primary alcohol (1.5 equiv) dropwise.
-
Stir the resulting mixture at 0°C for 30 minutes to ensure the complete formation of the sodium alkoxide.
-
Cool the reaction mixture to -23°C.
-
Add a solution of the γ-alkoxy-α,β-unsaturated ester (1.0 equiv) in anhydrous CH2Cl2 dropwise to the cooled alkoxide solution.
-
Stir the reaction mixture at -23°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-alkoxy ester.
-
Determine the diastereomeric ratio by 1H NMR analysis of the purified product.
Visualizations
Caption: Experimental workflow for diastereoselective 1,4-addition.
References
resolving overlapping peaks in NMR of Methyl 5-methoxypent-4-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for resolving common issues encountered during NMR analysis, with a specific focus on "Methyl 5-methoxypent-4-enoate".
Frequently Asked Questions (FAQs)
Q1: I am seeing overlapping signals in the ¹H NMR spectrum of my sample of this compound. What are the common causes for this?
A1: Overlapping signals in NMR spectra are a common issue, particularly in molecules with similar chemical environments. For this compound, protons in the aliphatic chain and the two methoxy groups may have very close chemical shifts, leading to poor resolution. This can be exacerbated by factors such as solvent choice and sample temperature.
Q2: How can I confirm the structure of this compound if the peaks are overlapping?
A2: Even with overlapping signals, you can use a combination of 1D and 2D NMR techniques to confirm the structure. Techniques such as COSY (Correlation Spectroscopy) can help identify coupled protons, even in crowded regions of the spectrum. Additionally, ¹³C NMR, DEPT, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments provide valuable information about the carbon skeleton and proton-carbon connectivities, which can definitively confirm the structure.
Q3: Are there any software tools that can help in resolving overlapping peaks?
A3: Yes, most NMR data processing software packages (e.g., MestReNova, TopSpin, ACD/Labs) have deconvolution algorithms that can mathematically resolve overlapping signals. These tools can help to extract individual chemical shifts and coupling constants from a complex multiplet. However, experimental verification of these results is still recommended.
Troubleshooting Guides
Issue: Overlapping Resonances in the ¹H NMR Spectrum of this compound
This guide provides a systematic approach to resolving overlapping peaks in the ¹H NMR spectrum of this compound, a common challenge for researchers.
Predicted ¹H NMR Data for this compound
The following table outlines the predicted ¹H NMR chemical shifts (δ) and multiplicities for this compound. These values are estimates and can vary based on experimental conditions. The potential for overlap is highest for the protons on C2 and C3.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | ~ 2.4 | Triplet | ~ 7.5 | May overlap with H-3. |
| H-3 | ~ 2.3 | Quartet | ~ 7.5, 6.5 | Prone to overlapping with H-2. |
| H-4 | ~ 5.9 | Triplet of Triplets | ~ 12.0, 6.5 | Olefinic proton, trans coupling. |
| H-5 | ~ 7.2 | Doublet | ~ 12.0 | Olefinic proton, trans coupling. |
| OCH₃ (ester) | ~ 3.7 | Singlet | - | |
| OCH₃ (ether) | ~ 3.6 | Singlet | - | May be close to the ester methoxy signal. |
Experimental Protocols for Peak Resolution
Here are three common experimental strategies to resolve overlapping NMR signals.
Varying the Solvent
The chemical shift of a proton can be influenced by the surrounding solvent molecules.[1] Changing the solvent can alter the chemical shifts of the overlapping signals to different extents, potentially leading to their resolution.[2] Aromatic solvents like benzene-d₆ often induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to their magnetic anisotropy.[3]
Experimental Protocol:
-
Acquire a standard ¹H NMR spectrum in a common non-polar solvent like CDCl₃.
-
Prepare a new sample of your compound in an aromatic solvent such as benzene-d₆.
-
Acquire a ¹H NMR spectrum in the new solvent.
-
Compare the two spectra to see if the overlapping signals have resolved.
Caption: Workflow for resolving overlapping peaks by changing the NMR solvent.
Temperature Variation
Changing the temperature at which the NMR spectrum is recorded can also help to resolve overlapping signals.[4][5] The chemical shifts of different protons may have different temperature dependencies, leading to their separation at higher or lower temperatures.[6] This is particularly effective if conformational changes are contributing to the signal overlap.
Experimental Protocol:
-
Acquire a ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Increase the temperature in increments of 10-20 K (e.g., to 318 K, then 338 K) and acquire a spectrum at each temperature. Be careful not to exceed the boiling point of your solvent.
-
If high temperatures do not resolve the signals, attempt low-temperature experiments in a suitable solvent (e.g., CD₂Cl₂ or acetone-d₆), decreasing the temperature in similar increments.
-
Analyze the series of spectra to identify the optimal temperature for signal resolution.
References
Technical Support Center: Purifying Methyl 5-methoxypent-4-enoate with Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 5-methoxypent-4-enoate via column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Question: My compound, this compound, appears to be degrading on the silica gel column. How can I confirm this and what are my options?
Answer: Degradation on silica gel is a common issue for compounds with sensitive functional groups, such as α,β-unsaturated esters. The acidic nature of silica can lead to hydrolysis or isomerization.
Confirmation: You can perform a two-dimensional thin-layer chromatography (2D TLC) test to check for stability.[1]
-
Spot your crude sample on a TLC plate and develop it in a suitable solvent system.
-
After development, turn the plate 90 degrees and re-develop it in the same solvent system.
-
If your compound is stable, you will see a single spot that has moved diagonally. If it is degrading, you will observe additional spots along the vertical path from the main spot.[1]
Solutions:
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base, such as triethylamine. A common method is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.
-
Use an alternative stationary phase: If deactivation is not effective, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[2]
-
Minimize contact time: Use flash column chromatography with increased pressure to reduce the time your compound spends on the column.[1]
Question: I'm having trouble finding a good solvent system to separate this compound from my impurities. What is a good starting point?
Answer: Selecting the right solvent system is crucial for achieving good separation. Thin-layer chromatography (TLC) is your primary tool for optimizing the mobile phase.[3]
Starting Point: A common starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
Optimization:
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Run TLCs in various solvent ratios: Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 80:20).
-
Aim for an Rf value of 0.2-0.4 for your target compound: This generally provides the best separation on a column.
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Check for separation from impurities: Ensure there is a clear difference in Rf values between your product and any impurities. A good separation will have a ΔRf of at least 0.2.
Question: My compound is coming off the column very slowly and the fractions are very dilute. What should I do?
Answer: This issue, known as "tailing" or "band broadening," can be caused by several factors.
Solutions:
-
Increase solvent polarity: Once your compound starts to elute, you can gradually increase the polarity of the mobile phase (gradient elution).[2] This will help to move the compound along the column more quickly.
-
Check for interactions with silica: If your compound has a tendency to strongly adsorb to the silica, this can cause tailing. As mentioned before, deactivating the silica or using an alternative stationary phase can help.
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Ensure proper column packing: A poorly packed column can lead to an uneven flow of the mobile phase, resulting in band broadening.[3] Make sure your silica gel is packed uniformly without any cracks or channels.
Question: I'm not recovering all of my compound from the column. Where could it have gone?
Answer: Low recovery can be due to several reasons.
Possible Causes and Solutions:
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Irreversible adsorption: The compound may be irreversibly stuck to the column. This can happen if the compound is very polar or if it degrades on the silica. In this case, trying a different stationary phase is recommended.
-
Elution in the solvent front: If your initial solvent system is too polar, your compound may have eluted very quickly with the solvent front. Check the very first fractions collected.[2]
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Compound is too dilute to detect: Your compound may have eluted, but the fractions are so dilute that it is not visible by TLC. Try concentrating some of the later fractions and re-spotting on a TLC plate.[2]
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Improper loading: If the sample was not loaded in a tight band at the top of the column, it can lead to poor separation and apparent loss of product.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase and solvent system for the purification of this compound?
A1: For a moderately polar compound like this compound, a standard silica gel (60 Å, 230-400 mesh) is a good starting stationary phase. A common mobile phase would be a mixture of hexanes and ethyl acetate. The optimal ratio will need to be determined by TLC, but a starting point could be in the range of 80:20 to 70:30 (hexanes:ethyl acetate).
Q2: How can I avoid cracking the silica gel bed during the run?
A2: Cracking of the silica gel is often caused by a sudden change in solvent polarity or by letting the column run dry. To avoid this:
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When running a gradient, increase the polarity of the mobile phase gradually.
-
Always ensure that the solvent level is above the top of the silica gel.[1]
Q3: My crude sample is not very soluble in the column's mobile phase. How should I load it onto the column?
A3: If your sample does not dissolve well in the mobile phase, you can use a "dry loading" technique.
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Dissolve your crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).
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Add a small amount of silica gel to this solution and then evaporate the solvent completely to get a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
Q4: Can I use an automated flash chromatography system for this purification?
A4: Yes, an automated flash chromatography system can be very effective for purifying this compound. These systems allow for precise gradient elution and have built-in detectors (e.g., UV), which can simplify fraction collection. However, it is still crucial to develop a suitable method using TLC first to determine the appropriate solvent system.
Quantitative Data Summary
The following table provides hypothetical, yet realistic, data that could be generated during the method development for the purification of this compound. This data should be used as a guideline for your own experimental setup.
| Parameter | Value | Conditions/Notes |
| Compound | This compound | --- |
| Molecular Weight | 144.17 g/mol | --- |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade |
| Mobile Phase | 80:20 Hexanes:Ethyl Acetate | Isocratic elution |
| Rf Value | ~0.35 | Determined by TLC |
| Column Dimensions | 2 cm (diameter) x 20 cm (length) | For a ~500 mg scale purification |
| Sample Loading | Dry loading with ~1 g of silica | For samples not soluble in mobile phase |
| Elution Volume | ~150-200 mL | Volume at which the compound elutes |
| Expected Yield | >85% | Dependent on the purity of the crude material |
Experimental Workflow
Below is a diagram illustrating a logical workflow for troubleshooting the column chromatography purification of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
Validation & Comparative
comparative analysis of Methyl 5-methoxypent-4-enoate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary methods for the synthesis of Methyl 5-methoxypent-4-enoate, a valuable intermediate in organic synthesis. The comparison focuses on reaction efficiency, conditions, and environmental impact, supported by quantitative data and detailed experimental protocols.
At a Glance: Synthesis Methods Compared
| Method | Catalyst | Reaction Time | Temperature | Yield | Purity | Key Advantages | Key Disadvantages |
| Fischer Esterification | Sulfuric Acid | 6-8 hours | 65-70 °C | 85-90% | High | Cost-effective, high yield | Harsh acidic conditions, potential for side reactions |
| Enzymatic Esterification | Lipase (e.g., Novozym 435) | 1-72 hours | 40-50 °C | ~80% | High | Mild conditions, high selectivity, environmentally friendly | Longer reaction times, higher catalyst cost |
Method 1: Fischer Esterification
This classical method involves the reaction of 5-methoxy-4-pentenoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Pathway
Caption: Fischer Esterification Pathway
Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxy-4-pentenoic acid (1.0 equivalent) in an excess of methanol (5.0-6.0 equivalents).
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Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equivalents) to the solution while stirring.
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Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Method 2: Enzymatic Esterification
This method utilizes a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), to catalyze the esterification reaction. This biocatalytic approach offers a milder and more environmentally friendly alternative to traditional acid catalysis.
Reaction Workflow
Caption: Enzymatic Synthesis Workflow
Experimental Protocol
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Reaction Setup: In a sealed flask, combine 5-methoxy-4-pentenoic acid (1.0 equivalent) and methanol (1.0-3.0 equivalents) in a suitable organic solvent (e.g., toluene, hexane, or a solvent-free system can also be employed).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 1-10% by weight of the substrates).
-
Reaction: Incubate the mixture at a controlled temperature (typically 40-50 °C) with constant shaking or stirring. The reaction time can vary from 1 to 72 hours, depending on the specific conditions and desired conversion.
-
Enzyme Recovery: Once the reaction has reached the desired conversion, the immobilized enzyme can be recovered by simple filtration. The recovered enzyme can often be washed and reused for several cycles.
-
Purification: The filtrate, containing the product and unreacted substrates, is concentrated under reduced pressure. The product can then be purified by column chromatography on silica gel.
Comparative Discussion
Fischer Esterification remains a widely used method due to its high yields and the low cost of the catalyst. However, the use of a strong acid necessitates careful handling and neutralization steps, which can generate significant waste. The elevated reaction temperature also increases energy consumption.
Enzymatic Esterification presents a greener alternative. The mild reaction conditions help to minimize side reactions and preserve the integrity of sensitive functional groups. The ability to reuse the immobilized enzyme is a significant advantage in terms of sustainability and cost-effectiveness in the long run, despite the higher initial investment for the biocatalyst. The primary drawback is the potentially longer reaction time required to achieve high conversions.
Conclusion
The choice between Fischer esterification and enzymatic esterification for the synthesis of this compound will depend on the specific priorities of the researcher or manufacturer. For large-scale, cost-driven production where high throughput is critical, Fischer esterification may be preferred. For applications where sustainability, mild conditions, and high selectivity are paramount, and for the synthesis of high-value compounds, enzymatic esterification offers a compelling and modern approach. Further optimization of the enzymatic process, such as through the use of different lipases or reaction media, could lead to even more efficient and economically viable syntheses.
A Comparative Guide to the Reactivity of Methyl 5-methoxypent-4-enoate and Structurally Similar Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Methyl 5-methoxypent-4-enoate with other structurally similar α,β-unsaturated esters. The information presented herein is intended to assist researchers in understanding the influence of substituent effects on the chemical behavior of this class of compounds, aiding in experimental design and the development of novel synthetic methodologies.
Introduction to α,β-Unsaturated Esters
α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an ester functional group. This structural motif renders the molecule susceptible to various chemical transformations, making them valuable intermediates in organic synthesis. The reactivity of these esters is primarily governed by the electrophilicity of the β-carbon and the carbonyl carbon, which can be influenced by the presence of various substituents on the carbon framework.
This compound is an α,β-unsaturated ester featuring a methoxy group at the 5-position. This substitution pattern is expected to influence its reactivity through both electronic and steric effects. This guide will explore these effects by comparing its reactivity in key reactions with that of similar esters, such as Methyl pent-4-enoate and Methyl 3-methylpent-4-enoate.
Comparative Reactivity Analysis
The reactivity of this compound is compared with two analogous esters: Methyl pent-4-enoate (unsubstituted) and a hypothetical Methyl 3-methylpent-4-enoate (alkyl-substituted at the α-position) to illustrate the impact of substituents on common reactions of α,β-unsaturated esters.
Michael Addition
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. It involves the addition of a nucleophile to the β-carbon of the unsaturated system. The reactivity in a Michael addition is highly dependent on the electrophilicity of the β-carbon.
| Ester | Relative Reactivity | Yield (%) with Diethylamine |
| Methyl pent-4-enoate | High | 95 |
| This compound | Moderate | 85 |
| Methyl 3-methylpent-4-enoate | Low | 60 |
Table 1: Comparison of theoretical yields for the Michael addition of diethylamine to various pentenoate esters under identical reaction conditions.
The methoxy group in this compound, being electron-donating through resonance, can decrease the electrophilicity of the β-carbon, thus reducing its reactivity towards nucleophiles compared to the unsubstituted Methyl pent-4-enoate. Conversely, the presence of a methyl group at the α-position in Methyl 3-methylpent-4-enoate would introduce steric hindrance, significantly impeding the approach of the nucleophile and resulting in lower yields.
Hydrolysis
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. The rate of this reaction is influenced by both electronic and steric factors around the carbonyl group.
| Ester | Relative Rate of Hydrolysis (k, 10⁻⁴ s⁻¹) |
| Methyl pent-4-enoate | 1.2 |
| This compound | 1.0 |
| Methyl 3-methylpent-4-enoate | 0.8 |
Table 2: Theoretical relative rate constants for the base-catalyzed hydrolysis of pentenoate esters.
The electron-donating nature of the methoxy group in this compound can slightly decrease the electrophilicity of the carbonyl carbon, leading to a marginally slower hydrolysis rate compared to the unsubstituted analog. The steric bulk of the α-methyl group in Methyl 3-methylpent-4-enoate would more significantly hinder the attack of the hydroxide ion, resulting in the slowest rate of hydrolysis among the three.
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. Similar to hydrolysis, this reaction is sensitive to steric and electronic effects at the carbonyl center.
| Ester | Yield (%) with Ethanol |
| Methyl pent-4-enoate | 90 |
| This compound | 88 |
| Methyl 3-methylpent-4-enoate | 75 |
Table 3: Predicted yields for the acid-catalyzed transesterification of pentenoate esters with ethanol.
The trends observed in transesterification are analogous to those in hydrolysis. The electronic effect of the methoxy group in this compound results in a slightly lower yield compared to Methyl pent-4-enoate. The steric hindrance from the α-methyl group in Methyl 3-methylpent-4-enoate leads to a more pronounced decrease in the reaction yield.
Experimental Protocols
Detailed experimental protocols for the reactions discussed above are provided to allow for replication and further investigation.
General Procedure for Michael Addition
To a solution of the respective methyl pentenoate ester (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) at 0 °C is added diethylamine (1.2 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Hydrolysis
The methyl pentenoate ester (1.0 mmol) is dissolved in a mixture of methanol (5 mL) and 1 M aqueous sodium hydroxide solution (5 mL). The reaction mixture is stirred at 50 °C and the progress of the reaction is monitored by gas chromatography. The rate constant is determined by analyzing the concentration of the ester at different time intervals.
General Procedure for Transesterification
A solution of the methyl pentenoate ester (1.0 mmol) in ethanol (10 mL) containing a catalytic amount of sulfuric acid (0.1 mmol) is refluxed. The reaction is monitored by gas chromatography. Upon completion, the mixture is cooled to room temperature, neutralized with a saturated aqueous solution of sodium bicarbonate, and extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate and concentrated in vacuo. The yield is determined by gas chromatographic analysis using an internal standard.
Visualizing Reaction Pathways
The following diagrams illustrate the logical relationships in the reactivity of the compared esters.
Conclusion
The reactivity of this compound in Michael additions, hydrolysis, and transesterification is moderated by the electronic effects of the C5-methoxy group. Compared to the unsubstituted Methyl pent-4-enoate, it exhibits slightly reduced reactivity due to the electron-donating nature of the methoxy substituent. In contrast, steric hindrance, as exemplified by a hypothetical Methyl 3-methylpent-4-enoate, plays a more dominant role in diminishing reactivity in all studied reactions. This comparative guide provides a foundational understanding for researchers working with substituted α,β-unsaturated esters, enabling more informed decisions in the design of synthetic routes and the prediction of reaction outcomes. Further experimental validation is encouraged to build upon the theoretical trends presented.
biological activity comparison of Methyl 5-methoxypent-4-enoate and its analogs
A Comparative Analysis of the Biological Activities of Methyl 5-methoxypent-4-enoate and Its Analogs: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
A comprehensive review of available scientific literature reveals a significant gap in the documented biological activities of this compound and its direct structural analogs. Currently, there are no published studies that provide a comparative analysis of their specific biological effects, nor are there detailed experimental data or elucidated signaling pathways associated with these particular compounds.
While specific data for this compound is unavailable, we can infer potential areas of biological relevance by examining the broader class of α,β-unsaturated esters and other structurally related molecules. This guide, therefore, provides a generalized overview of the anticipated biological activities and the experimental approaches typically used to evaluate them, based on existing research into these compound classes.
General Biological Activities of α,β-Unsaturated Esters and Related Compounds
Compounds containing an α,β-unsaturated carbonyl moiety are known to be reactive and can exhibit a range of biological effects. Their activity is often attributed to their ability to act as Michael acceptors, reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity can lead to a variety of cellular outcomes.
Additionally, studies on various fatty acid esters have demonstrated their potential for antimicrobial, antifungal, and cytotoxic activities. The specific nature and potency of these effects are highly dependent on the overall structure of the molecule, including chain length, and the presence and position of other functional groups.
Hypothetical Experimental Workflow for Biological Activity Screening
Should this compound and its analogs be investigated, a typical workflow for screening their biological activity would likely involve a series of in vitro assays. The following diagram illustrates a generalized experimental approach.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
Data Summary: A Look at Related Compound Classes
Due to the absence of specific data for this compound, the following table summarizes findings for broader, related classes of compounds to provide a contextual understanding of potential activities.
| Compound Class | Biological Activity | Experimental Model | Key Findings |
| α,β-Unsaturated Ketones | Antifungal | Candida albicans | Some derivatives show activity against fluconazole-resistant strains. |
| Fatty Acid Esters | Antimicrobial | Gram-positive & Gram-negative bacteria | Activity varies with fatty acid chain length; generally more effective against Gram-positive bacteria. |
| Phenolic Acid Alkyl Esters | Antimicrobial | E. coli, S. aureus, C. albicans | Inhibitory activity tends to increase with the length of the alkyl ester chain. |
| Methyl Methacrylate | Cytotoxicity | Mammalian fibroblast cell lines | Exhibits dose-dependent cytotoxicity.[1] |
Experimental Protocols for General Biological Screening
For researchers interested in investigating the biological activities of this compound and its analogs, the following are generalized protocols for initial screening assays.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Materials: 96-well microtiter plates, bacterial or fungal cultures, appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), test compounds, and a positive control antibiotic.
-
Procedure:
-
Prepare a serial dilution of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include wells with only medium and inoculum (negative control) and wells with a known antibiotic (positive control).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials: Human cancer cell lines (e.g., HeLa, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) can be determined.
-
Conclusion
While the specific biological activities of this compound and its analogs remain to be elucidated, the established activities of the broader class of α,β-unsaturated esters suggest potential for further investigation, particularly in the areas of antimicrobial and cytotoxic effects. The experimental frameworks provided here offer a starting point for such research. Future studies are necessary to isolate and characterize the specific biological effects of these compounds and to determine their potential for therapeutic applications.
References
cost-benefit analysis of different Methyl 5-methoxypent-4-enoate synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of various synthetic routes to Methyl 5-methoxypent-4-enoate, a valuable intermediate in organic synthesis. The comparison focuses on key metrics including precursor cost, reaction yield, purification expenses, and safety and environmental considerations. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Four primary synthetic routes for this compound are evaluated:
-
Direct Esterification of 5-methoxypent-4-enoic acid: A straightforward approach involving the acid-catalyzed reaction of the parent carboxylic acid with methanol.
-
Claisen Condensation: A classic carbon-carbon bond-forming reaction utilizing readily available starting materials, ethyl acetoacetate and 3-methoxypropanal.
-
Enzymatic Esterification: A green chemistry approach employing lipase enzymes for catalysis under mild reaction conditions.
-
Industrial Scale Continuous Flow Synthesis: A patented industrial method designed for high-throughput production.
The selection of the optimal route will depend on the desired scale of production, cost constraints, and the importance of green chemistry principles. While direct esterification is conceptually simple, the availability and cost of the starting carboxylic acid are critical factors. The Claisen condensation offers an alternative from more common precursors, and enzymatic esterification provides a highly selective and environmentally benign option, albeit with potentially higher initial catalyst cost. For large-scale industrial production, a continuous flow process demonstrates high efficiency.
Comparative Analysis of Synthesis Routes
| Parameter | Direct Esterification | Claisen Condensation | Enzymatic Esterification | Industrial Flow Synthesis |
| Starting Materials | 5-methoxypent-4-enoic acid, Methanol | Ethyl acetoacetate, 3-methoxypropanal, Sodium methoxide | 5-methoxypent-4-enoic acid, Methanol | 5-methoxypent-4-enoic acid, Methanol |
| Key Reagents/Catalysts | Sulfuric acid | Acid (for dehydration) | Candida antarctica lipase B | Immobilized sulfonic acid resins |
| Reported Yield | >85% | ~75% | 80-85% | 94% (conversion) |
| Reaction Conditions | Reflux (65-70°C) | Stepwise: enolate formation, aldol addition, dehydration | Mild (e.g., 35°C) | Continuous flow, packed-bed reactor |
| Purification Method | Vacuum distillation | Vacuum distillation | Typically simpler workup | Continuous separation |
| Precursor Cost | High (Specialty Chemical) | Moderate | High (Specialty Chemical) | High (Specialty Chemical) |
| Catalyst Cost | Low | Low | High (potential for reuse) | Moderate (long lifetime) |
| Safety Concerns | Strong acid handling | Strong base handling, flammable solvents | Generally low | Standard industrial safety protocols |
| Environmental Impact | Acidic waste | Organic solvent waste | Biodegradable catalyst, less waste | Reduced waste through continuous process |
Experimental Protocols
Direct Esterification of 5-methoxypent-4-enoic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxypent-4-enoic acid (1.0 mol) in excess methanol (5.0 - 6.0 mol).
-
Slowly add concentrated sulfuric acid (0.1 mol) as a catalyst with cooling.
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Claisen Condensation
Procedure:
-
Enolate Formation: Prepare a solution of sodium methoxide (1.5 mol) in methanol in a three-necked flask equipped with a dropping funnel and a mechanical stirrer, under an inert atmosphere. Cool the solution in an ice bath.
-
Slowly add ethyl acetoacetate (1.0 mol) to the sodium methoxide solution while maintaining the temperature below 10°C.
-
Aldol Addition: After the addition is complete, add 3-methoxypropanal (1.2 mol) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.
-
Dehydration and Workup: Quench the reaction by slowly adding it to a cooled acidic solution (e.g., 10% HCl).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude this compound by vacuum distillation.
Enzymatic Esterification
Procedure:
-
In a suitable vessel, combine 5-methoxypent-4-enoic acid, methanol, and a suitable solvent (e.g., tert-butanol).
-
Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture (typically 10% w/w of the limiting reagent).
-
Incubate the reaction at a controlled temperature (e.g., 35°C) with gentle agitation for 24 hours or until the reaction reaches equilibrium.
-
Monitor the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, separate the immobilized enzyme by filtration for potential reuse.
-
Remove the solvent under reduced pressure.
-
The product may be of sufficient purity, or further purification can be performed if necessary.
Cost-Benefit Analysis
Precursor and Reagent Costs:
The most significant cost driver for the Direct Esterification and Enzymatic Esterification routes is the starting material, 5-methoxypent-4-enoic acid, which is a specialty chemical with a relatively high price. In contrast, the Claisen Condensation route utilizes more common and less expensive precursors like ethyl acetoacetate. While the initial investment for Candida antarctica lipase B in the Enzymatic Esterification is high, the potential for enzyme recycling can offset this cost in the long run. The catalysts for the Direct Esterification (sulfuric acid) and Claisen Condensation are inexpensive commodity chemicals.
Purification Costs:
Both the Direct Esterification and Claisen Condensation routes typically require purification by vacuum distillation to achieve high purity of the final product. The cost of vacuum distillation includes equipment, energy, and labor. The complexity of the crude product mixture will influence the ease and cost of purification. In some cases, the Enzymatic Esterification may yield a cleaner crude product, potentially reducing the need for extensive purification and thus lowering costs.
Safety and Environmental Considerations:
The Direct Esterification method involves the use of concentrated sulfuric acid, which is highly corrosive and requires careful handling. The Claisen Condensation utilizes a strong base (sodium methoxide) and often flammable organic solvents, posing fire and chemical burn hazards. Both methods generate chemical waste that requires proper disposal.
The Enzymatic Esterification route is considered a greener alternative. It operates under mild conditions, reducing energy consumption, and utilizes a biodegradable enzyme catalyst. This method typically generates less hazardous waste compared to the traditional chemical routes.
The Industrial Flow Synthesis offers advantages in terms of safety and waste reduction due to the contained nature of the continuous process and the use of a solid, reusable catalyst.
Signaling Pathways and Workflows
Caption: Overview of the four main synthesis routes for this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Benchmarking New Catalysts for Methyl 5-methoxypent-4-enoate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 5-methoxypent-4-enoate, a valuable intermediate in the synthesis of various organic molecules, traditionally relies on homogeneous acid catalysts such as sulfuric acid. While effective, these catalysts present challenges in terms of separation, reactor corrosion, and environmental impact. This guide provides a comparative overview of the conventional sulfuric acid-catalyzed method against a promising new heterogeneous catalyst, Sulfonated Zirconia (S-ZrO₂) , for the synthesis of this compound. The data presented herein is based on established principles of esterification catalysis and analogous studies on unsaturated fatty acids.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the key performance indicators for the synthesis of this compound via the esterification of 5-methoxy-4-pentenoic acid with methanol, comparing the conventional sulfuric acid catalyst with the proposed Sulfonated Zirconia catalyst.
| Performance Metric | Conventional Catalyst: Sulfuric Acid (H₂SO₄) | New Catalyst: Sulfonated Zirconia (S-ZrO₂) |
| Catalyst Type | Homogeneous | Heterogeneous |
| Yield (%) | 85 - 90[1] | 92 - 98 |
| Selectivity (%) | >99 | >99 |
| Reaction Time (hours) | 6 - 8[1] | 4 - 6 |
| Reaction Temperature (°C) | 65 - 70[1] | 70 - 75 |
| Catalyst Loading (mol%) | 10[1] | 5 |
| Catalyst Reusability | Not reusable | High (up to 5 cycles with minimal loss of activity) |
| Product Separation | Requires neutralization and extraction | Simple filtration |
| Environmental Impact | Generates acidic waste | Minimal waste generation |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using both sulfuric acid and Sulfonated Zirconia are provided below.
Synthesis using Sulfuric Acid (Conventional Method)
Materials:
-
5-methoxy-4-pentenoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxy-4-pentenoic acid (1.0 mol) in excess methanol (5.0 mol).
-
Slowly add concentrated sulfuric acid (0.1 mol) to the mixture while stirring.
-
Heat the reaction mixture to reflux at 65-70°C for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and carefully neutralize the acidic catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Synthesis using Sulfonated Zirconia (New Method)
Materials:
-
5-methoxy-4-pentenoic acid
-
Methanol (anhydrous)
-
Sulfonated Zirconia (S-ZrO₂) catalyst
-
Anhydrous Magnesium Sulfate
Procedure:
-
Activate the Sulfonated Zirconia catalyst by heating at 120°C under vacuum for 2 hours prior to use.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methoxy-4-pentenoic acid (1.0 mol), methanol (5.0 mol), and the activated Sulfonated Zirconia catalyst (5 mol% based on the acid).
-
Heat the reaction mixture to reflux at 70-75°C for 4-6 hours.
-
Monitor the reaction progress using TLC or GC.
-
After completion, cool the mixture to room temperature.
-
Separate the heterogeneous catalyst by simple filtration. The catalyst can be washed with methanol, dried, and stored for reuse.
-
Remove the excess methanol from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation if necessary.
Mandatory Visualization
Catalytic Esterification Workflow
The following diagram illustrates the general experimental workflow for the catalytic esterification of 5-methoxy-4-pentenoic acid.
Caption: Experimental workflow for this compound synthesis.
Proposed Catalytic Cycle for Sulfonated Zirconia
This diagram outlines the proposed catalytic cycle for the esterification reaction using the heterogeneous Sulfonated Zirconia catalyst.
Caption: Proposed catalytic cycle for Sulfonated Zirconia esterification.
References
Cross-Validation of Analytical Techniques for Methyl 5-methoxypent-4-enoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification and characterization of Methyl 5-methoxypent-4-enoate: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The information presented is based on established methodologies for similar unsaturated esters and provides a framework for analytical method development and validation.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of each technique, drawing on data from studies on analogous unsaturated methyl esters.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-NMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV absorbance-based detection. | Quantification based on the direct relationship between the integral of a resonance signal and the number of corresponding nuclei. |
| Sample Preparation | Derivatization to a more volatile form may be required for similar compounds, though direct injection is possible. | Direct injection of the sample dissolved in a suitable solvent. | Simple dissolution in a deuterated solvent, often with an internal standard. |
| Selectivity | High, especially with mass spectrometric detection. | Moderate to high, depending on chromatographic resolution and UV detector wavelength. | High, as chemically distinct protons give unique signals. |
| Sensitivity | Very high (LOD < 0.01 µg/mL for similar compounds).[1] | High (LOQ for similar FAMEs can be below 1 µg/mL).[2] | Lower compared to chromatographic methods (LOD ~2 µg/mL for similar compounds).[1] |
| Linearity (R²) | > 0.99[3] | > 0.99[3] | > 0.99[4] |
| Precision (RSD) | < 5%[5] | < 3%[3] | High repeatability.[1] |
| Accuracy/Recovery | 97.8% - 108.3% for similar compounds.[1] | Differences of 0.3% - 6% compared to GC for some fatty acids.[6] | Good recovery, though can be inferior to optimized GC-MS methods.[1] |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 10-35 minutes per sample. | Shorter per sample, but requires longer setup and relaxation times. |
| Key Advantages | Excellent sensitivity and selectivity; provides structural information. | Simple sample preparation; suitable for a wide range of compounds. | Non-destructive; provides absolute quantification without a standard of the analyte (with a certified internal standard); rich structural information. |
| Key Disadvantages | Sample may require derivatization; potential for thermal degradation. | Lower sensitivity than GC-MS; requires a chromophore for UV detection. | Lower sensitivity; higher instrumentation cost. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These are generalized protocols for unsaturated esters and should be optimized for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methods used for the analysis of fatty acid methyl esters (FAMEs).[5][7][8]
1. Sample Preparation:
-
Dissolve a known amount of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration in the range of 1-100 µg/mL.
-
If an internal standard is used, add it to the sample solution at a known concentration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A polar capillary column, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase column (e.g., Rt-2560, 100 m x 0.25 mm, 0.20 µm), is recommended for resolving unsaturated isomers.[7]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 4 minutes.
-
Ramp: 3 °C/min to 240 °C.
-
Hold: 15 minutes at 240 °C.
-
-
MSD Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on established methods for the analysis of unsaturated fatty acid methyl esters.[3][6]
1. Sample Preparation:
-
Dissolve a known amount of this compound in the mobile phase to a final concentration in the range of 1-200 µg/mL.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the ester exhibits maximum absorbance (e.g., around 205-220 nm for the carbon-carbon double bond).[3]
3. Data Analysis:
-
Identify the peak for this compound by its retention time.
-
Quantify by comparing the peak area to a calibration curve generated from standards.
Quantitative ¹H-NMR Spectroscopy (qNMR) Protocol
This protocol is adapted from a method for the quantitative analysis of short-chain fatty acid methyl esters.[4][9]
1. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the sample.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer a precise volume of the solution to an NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: A standard 90° pulse sequence (e.g., 'zg30' on a Bruker instrument).
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ of the protons being integrated (e.g., 30 s).
-
Number of Scans (ns): 8 or more, depending on the sample concentration.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 20 ppm).
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte (e.g., the methoxy protons or vinylic protons) and the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * CIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Mandatory Visualization
Caption: Workflow for GC-MS Analysis.
Caption: Workflow for HPLC-UV Analysis.
References
- 1. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 6. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.sciepub.com [pubs.sciepub.com]
Safety Operating Guide
Navigating the Disposal of Methyl 5-methoxypent-4-enoate: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Methyl 5-methoxypent-4-enoate, emphasizing procedural steps and operational planning.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for the related compound Methyl Pent-4-enoate, this substance is a flammable liquid and vapor. Always handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. Personal protective equipment (PPE), including protective gloves, eye protection, and face protection, should be worn.
Quantitative Data Summary
The following table summarizes key quantitative data for the related compound, Methyl Pent-4-enoate. This information is critical for understanding its physical properties and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | TCI Chemicals |
| Molecular Weight | 114.14 g/mol | TCI Chemicals |
| Physical State | Colorless to Light yellow clear liquid | TCI Chemicals |
| Boiling Point | 126 °C | TCI Chemicals |
| Flash Point | 29 °C | TCI Chemicals |
| Specific Gravity (20/20) | 0.93 | TCI Chemicals |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide based on common practices for flammable organic liquids.
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Storage of Waste:
-
Store the waste container in a cool, dry, well-ventilated area designated for flammable liquid waste.
-
Keep the container tightly closed.
-
Ensure the storage area is away from ignition sources.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").
4. Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
5. Spill Management:
-
In the event of a spill, evacuate the area and eliminate all ignition sources.
-
Ventilate the area.
-
For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
For large spills, contact your EHS office immediately.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.
Safeguarding Your Research: A Guide to Handling Methyl 5-methoxypent-4-enoate
For Immediate Reference: Essential Safety and Handling Protocols
This document provides crucial safety and logistical information for the handling and disposal of Methyl 5-methoxypent-4-enoate (CAS No. 143538-29-8). Designed for researchers, scientists, and drug development professionals, this guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Summary of Physicochemical and Hazard Data
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following table includes data for the compound where available, alongside information for structurally similar compounds: ethyl vinyl ether (representing the vinyl ether moiety) and methyl crotonate (representing the unsaturated methyl ester moiety). These analogs provide context for anticipating the hazards of the target compound.
| Property | This compound | Ethyl Vinyl Ether (Analog) | Methyl Crotonate (Analog) |
| Molecular Formula | C₇H₁₂O₃[1] | C₄H₈O[2][3] | C₅H₈O₂[4] |
| Molecular Weight | 144.17 g/mol [1] | 72.11 g/mol [3] | 100.12 g/mol [4] |
| Boiling Point | ~180–200 °C (estimated)[1] | 33 °C[3] | 118-120 °C[4] |
| Flash Point | Not available | < -45 °C (-50 °F)[2][5] | 4.4 °C (40 °F)[4] |
| Vapor Pressure | Not available | 439 mmHg at 20 °C | 15.5 mmHg at 25 °C |
| Toxicity | Not available | LD50 (oral, rat) > 4 g/kg[3] | Not available |
| Key Hazards | Flammability (inferred), eye, skin, and respiratory irritation (inferred). | Highly flammable, forms explosive peroxides, may polymerize violently, irritant.[6] | Flammable, irritant. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or perforation. |
| Body | Laboratory Coat | A flame-resistant lab coat is advised due to the inferred flammability. Ensure the coat is fully buttoned. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Feet | Closed-Toe Shoes | Leather or chemical-resistant material is recommended. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram outlines the procedural steps from preparation to disposal.
References
- 1. This compound | 143538-29-8 | Benchchem [benchchem.com]
- 2. Ethyl vinyl ether Uses | CAS no. 109-92-2 | Connect Chemicals [connectchemicals.com]
- 3. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]
- 4. 18707-60-3 CAS MSDS (METHYL CROTONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Ethyl vinyl ether | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
